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  • Product: 3,7-Didehydrojasmonic acid
  • CAS: 120282-76-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Putative Occurrence and Investigation of 3,7-Didehydrojasmonic Acid in Lasiodiplodia Fungi

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical framework for the exploration of 3,7-didehydrojasmonic acid, a potentially novel jasmonate,...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical framework for the exploration of 3,7-didehydrojasmonic acid, a potentially novel jasmonate, within the fungal genus Lasiodiplodia. While various jasmonic acid derivatives have been identified in these fungi, the specific occurrence of 3,7-didehydrojasmonic acid has not been explicitly documented in current literature. This document, therefore, serves as an in-depth, experience-driven roadmap for its potential discovery, isolation, characterization, and biological evaluation, leveraging established methodologies for related compounds from this fungal source.

Introduction: The Genus Lasiodiplodia and the Jasmonate Family

The genus Lasiodiplodia encompasses a group of ascomycete fungi, with Lasiodiplodia theobromae being a prominent and well-studied species.[1][2][3][4] These fungi are globally distributed, often found as endophytes or plant pathogens in tropical and subtropical regions, and are known to infect a wide range of host plants.[4][5] Beyond their ecological and pathological significance, Lasiodiplodia species have garnered significant interest in the scientific community as prolific producers of a diverse array of bioactive secondary metabolites.[3][5][6][7] These metabolites belong to various chemical classes, including lactones, melleins, diketopiperazines, and notably, jasmonates.[5][7]

Jasmonates are a class of lipid-derived signaling molecules, structurally related to prostaglandins in animals, that play crucial roles in plant defense and development.[8][9][10] In fungi, the production of jasmonic acid and its derivatives is thought to be involved in host-pathogen interactions.[5] Lasiodiplodia species are capable of producing high levels of jasmonic acid and a variety of its derivatives, such as hydroxylated and didehydro forms.[1][2][6] This biosynthetic plasticity makes them a compelling subject for the discovery of novel jasmonate structures with potentially unique biological activities.

The Putative Biosynthesis of 3,7-Didehydrojasmonic Acid

The biosynthesis of jasmonates in both plants and fungi initiates from α-linolenic acid.[8][11] The pathway proceeds through a series of enzymatic steps involving lipoxygenases, allene oxide synthases, and allene oxide cyclases to form the characteristic cyclopentanone ring structure. While the definitive pathway to 3,7-didehydrojasmonic acid in Lasiodiplodia is yet to be elucidated, a plausible route can be hypothesized based on known jasmonate metabolism. This would likely involve desaturation steps on the jasmonic acid backbone or its precursors.

Putative Biosynthesis of 3,7-Didehydrojasmonic Acid alpha_Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA Lipoxygenase, Allene oxide synthase, Allene oxide cyclase OPC8 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) OPDA->OPC8 Reduction JA Jasmonic Acid OPC8->JA β-oxidation (3 cycles) DDJA 3,7-Didehydrojasmonic Acid JA->DDJA Desaturase (Putative)

Caption: A hypothesized biosynthetic pathway for 3,7-didehydrojasmonic acid in Lasiodiplodia.

Methodologies for Investigation

Fungal Cultivation and Metabolite Extraction

The production of jasmonates by Lasiodiplodia is highly dependent on culture conditions.[12][13][14][15] Optimization of media composition, pH, temperature, and aeration is crucial for maximizing the yield of target metabolites.

Protocol 1: Cultivation and Extraction

  • Inoculum Preparation: Inoculate Lasiodiplodia sp. on Potato Dextrose Agar (PDA) and incubate at 28-30°C for 5-7 days.

  • Submerged Fermentation: Transfer mycelial plugs to a liquid medium, such as Potato Dextrose Broth (PDB) or a defined minimal salt medium.[16] Incubate in a shaker at 120-150 rpm for 10-14 days at 28-30°C.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Acidify the culture filtrate to pH 2.5-3.0 with HCl.

    • Perform liquid-liquid extraction of the acidified filtrate with an organic solvent like ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

Isolation and Purification

The crude extract will contain a complex mixture of metabolites. A multi-step chromatographic approach is necessary for the isolation of 3,7-didehydrojasmonic acid.

Isolation and Purification Workflow Crude_Extract Crude Fungal Extract VLC Vacuum Liquid Chromatography (VLC) (Silica Gel, Stepwise Gradient) Crude_Extract->VLC Fractions Fractions VLC->Fractions CC Column Chromatography (CC) (Sephadex LH-20 or Silica Gel, Isocratic/Gradient Elution) Fractions->CC Semi_Prep_HPLC Semi-preparative HPLC (C18 column, Methanol/Water or Acetonitrile/Water) CC->Semi_Prep_HPLC Pure_Compound Pure 3,7-Didehydrojasmonic Acid Semi_Prep_HPLC->Pure_Compound

Caption: A typical workflow for the isolation and purification of jasmonate derivatives.

Table 1: Chromatographic Parameters for Purification

Chromatographic StepStationary PhaseMobile Phase (Example)Detection
VLCSilica gel 60n-Hexane/Ethyl acetate gradientTLC with UV
CCSephadex LH-20MethanolUV
Semi-preparative HPLCC18 (e.g., 10 x 250 mm, 5 µm)Acetonitrile/Water with 0.1% Formic AcidUV/PDA
Structural Elucidation

The definitive identification of 3,7-didehydrojasmonic acid requires a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. Tandem MS (MS/MS) will provide fragmentation patterns characteristic of the jasmonate core structure and the positions of unsaturation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure, including the stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., methylation) followed by GC-MS analysis can be used for the sensitive detection and quantification of jasmonates.[9][17]

Table 2: Expected Spectroscopic Data for 3,7-Didehydrojasmonic Acid

TechniqueExpected Data
HR-ESI-MS[M-H]⁻ ion corresponding to the molecular formula C₁₂H₁₄O₃
¹H NMRSignals corresponding to olefinic protons and protons adjacent to carbonyl and carboxyl groups.
¹³C NMRSignals for carbonyl, carboxyl, and sp² hybridized carbons.

Potential Biological Activities and Drug Development Implications

Jasmonic acid and its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[10][18][19] The introduction of a second double bond in the 3,7-didehydrojasmonic acid structure could significantly modulate its biological activity compared to jasmonic acid.

Potential areas of investigation for biological activity include:

  • Anticancer Activity: Jasmonates have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species and alteration of cellular ATP levels.[18] The cytotoxic effects of 3,7-didehydrojasmonic acid could be evaluated against a panel of human cancer cell lines.[20][21]

  • Anti-inflammatory Activity: Given the structural similarity of jasmonates to prostaglandins, their anti-inflammatory potential is a key area of interest.[10]

  • Antimicrobial Activity: The compound could be screened for its activity against a range of pathogenic bacteria and fungi.[19][22]

  • Herbicidal and Insecticidal Activity: Some jasmonate derivatives have shown phytotoxic and insecticidal properties.[23]

Biological Activity Screening Pure_Compound Pure 3,7-Didehydrojasmonic Acid Anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) Pure_Compound->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) Pure_Compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Pure_Compound->Antimicrobial Other Other Bioassays (e.g., Herbicidal, Insecticidal) Pure_Compound->Other

Caption: A screening cascade for evaluating the biological activities of 3,7-didehydrojasmonic acid.

Conclusion and Future Directions

While the existence of 3,7-didehydrojasmonic acid in Lasiodiplodia fungi remains to be confirmed, the genus's proven capacity for producing a diverse array of jasmonates provides a strong rationale for its exploration. The methodologies outlined in this guide offer a robust and scientifically sound framework for its discovery, isolation, and characterization. Should this novel compound be identified, its unique structural features may translate into valuable biological activities, opening new avenues for drug discovery and development. Future research should focus on the targeted metabolomic screening of various Lasiodiplodia strains under different culture conditions to maximize the chances of discovering this and other novel jasmonate derivatives.

References

  • Eng, F., Haroth, S., Feussner, K., Meldau, D., Rekhter, D., Ischebeck, T., Brodhun, F., & Feussner, I. (2016). Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites. PLOS ONE, 11(12), e0167627. [Link]

  • Eng, F., Haroth, S., Feussner, K., Meldau, D., Rekhter, D., Ischebeck, T., Brodhun, F., & Feussner, I. (2016). Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites. PubMed, 27907207. [Link]

  • Eng, F., Haroth, S., Feussner, K., Meldau, D., Rekhter, D., Ischebeck, T., Brodhun, F., & Feussner, I. (2016). Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites. PubMed Central, PMC5132241. [Link]

  • Eng, F., Haroth, S., Feussner, K., Meldau, D., Rekhter, D., Ischebeck, T., Brodhun, F., & Feussner, I. (2016). Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites. PLOS ONE, 11(12), e0167627. [Link]

  • Wang, Y., et al. (2023). Genome Sequencing and Analysis Reveal Potential High-Valued Metabolites Synthesized by Lasiodiplodia iranensis DWH-2. PubMed Central. [Link]

  • Castillo, F., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ, 9, e10771. [Link]

  • García-Pérez, E., et al. (2023). Identification of Secondary Metabolites from the Mangrove-Endophyte Lasiodiplodia iranensis F0619 by UPLC-ESI-MS/MS. MDPI. [Link]

  • Castillo, F., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ. [Link]

  • Salvatore, M. M., Alves, A., & Andolfi, A. (2020). Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence. MDPI. [Link]

  • Zhang, M., et al. (2024). Detection and Characterization of Lasiodiplodia pseudotheobromae Associated with Stem Wilt on Ficus hirta (Vahl) and Its Fungicidal Sensitivity. MDPI. [Link]

  • Sangeetha, G., & Thangavelu, R. (2017). Evaluation of Jasmonic Acid Production by Lasiodiplodia theobromae under Submerged Fermentation. ResearchGate. [Link]

  • Félix, C., et al. (2025). Lasiodiplodia theobromae, a Pathogen of Plants and Humans, Spreading to New Crop Hosts Globally. ACS Publications. [Link]

  • Liu, Y., et al. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. PMC. [Link]

  • Czerwonka, A., et al. (2021). Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes. MDPI. [Link]

  • Nethengwe, M. F., et al. (2024). Morphological and Molecular Characterization of Lasiodiplodia theobromae Causing Stem Gummosis Disease in Rubber Trees and Its Chemical Control Strategies. MDPI. [Link]

  • Noverita, T., et al. (2023). Chemical constituents of Lasiodiplodia theobromae BPPCA 144, an endophytic fungus, isolated from Aglaia argentea Blume. Taylor & Francis Online. [Link]

  • Mueller, M. J., & Brodschelm, W. (1994). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Stój, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. [Link]

  • Salvatore, M. M., Alves, A., & Andolfi, A. (2020). Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence. National Institutes of Health. [Link]

  • Stój, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. ResearchGate. [Link]

  • Pang, Z., et al. (2021). Lasiodiplodia theobromae protein LtScp1 contributes to fungal virulence and protects fungal mycelia against hydrolysis by grapevine chitinase. PMC. [Link]

  • Czerwonka, A., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. MDPI. [Link]

  • Al-Hijazi, A. (2017). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. PMC. [Link]

  • Sari, F. N., et al. (2023). Bioactive Compounds of Endophytic Fungi Lasiodiplodia theobromae Isolated From The Leaves of Sungkai (Peronema canescens). ResearchGate. [Link]

  • Jacobo-Velázquez, D. A., & Cisneros-Zevallos, L. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

Sources

Exploratory

Technical Guide: Natural Sources and Isolation of 3,7-Didehydrojasmonic Acid in Higher Plants

Part 1: Executive Summary & Chemical Identity 3,7-Didehydrojasmonic acid (3,7-DDJA) is a rare but metabolically critical jasmonate derivative found in higher plants. Unlike the ubiquitous Jasmonic Acid (JA) or Methyl Jas...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

3,7-Didehydrojasmonic acid (3,7-DDJA) is a rare but metabolically critical jasmonate derivative found in higher plants. Unlike the ubiquitous Jasmonic Acid (JA) or Methyl Jasmonate (MeJA), 3,7-DDJA is characterized by the retention of a double bond within the cyclopentanone ring (specifically at the


 position in historical nomenclature, corresponding to the 

-unsaturation relative to the ketone).

Functionally, 3,7-DDJA acts as the immediate unstable precursor to cis-jasmone , a volatile organic compound (VOC) essential for plant indirect defense (recruiting parasitoids) and allelopathy. While stable JA is formed via the reduction of the cyclopentenone ring of OPDA (12-oxo-phytodienoic acid), 3,7-DDJA bypasses this reduction, retaining the ring unsaturation that facilitates its spontaneous decarboxylation into cis-jasmone.[1]

Chemical Profile
PropertyDetail
Common Name 3,7-Didehydrojasmonic acid
IUPAC Systematic Name 2-[(1R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopent-4-en-1-yl]acetic acid (Estimated based on cis-jasmone precursor role)
Molecular Formula C₁₂H₁₆O₃
Key Structural Feature

-unsaturated cyclopentenone ring (facilitates decarboxylation)
Primary Biological Role Biosynthetic gateway to cis-jasmone; stress signaling

Part 2: Natural Sources in Higher Plants

While 3,7-DDJA is often cited in fungal metabolism studies (e.g., Lasiodiplodia theobromae), its presence in higher plants is definitive but transient. It does not accumulate to high levels in unstressed tissue due to its rapid conversion to cis-jasmone.

Primary Source: Vicia faba (Broad Bean)

The most authoritative isolation of 3,7-DDJA in higher plants comes from the immature fruits (pods) of Vicia faba.[2][3]

  • Tissue: Immature fruits (pericarp and seeds).

  • Physiological State: Developing tissues with high turnover of jasmonates.

  • Co-occurring Metabolites: (-)-Jasmonic acid, (+)-7-iso-jasmonic acid, and cucurbic acid.

  • Citation: Miersch et al. (1989) first characterized this analogue in V. faba, distinguishing it from standard JA via MS and NMR analysis.

Transient Presence in cis-Jasmone Emitters

3,7-DDJA is the obligate intermediate in the "iso-OPDA pathway" for cis-jasmone production. Therefore, it is transiently present in plants known to emit high levels of cis-jasmone upon wounding or herbivory.

  • Species: Zea mays (Maize), Gossypium hirsutum (Cotton), Solanum lycopersicum (Tomato), Arabidopsis thaliana.

  • Trigger: Herbivore damage (e.g., aphid feeding) or mechanical wounding.

  • Detection Challenge: Due to spontaneous decarboxylation, 3,7-DDJA is difficult to trap without derivatization or rapid freezing protocols.

Part 3: Biosynthetic Pathway & Mechanism

The production of 3,7-DDJA represents a divergence from the canonical JA pathway. Instead of the OPDA reductase (OPR3) step which saturates the ring, the molecule undergoes


-oxidation while retaining the ring double bond.
The "iso-OPDA" Pathway[1][3][7]
  • Precursor: 12-oxo-phytodienoic acid (OPDA).[4][5]

  • Isomerization: OPDA is isomerized to iso-OPDA (moving the side chain double bond into conjugation).

  • 
    -Oxidation:  Three rounds of 
    
    
    
    -oxidation shorten the carboxylic side chain from C18 to C12.
  • Product: 3,7-Didehydrojasmonic acid .

  • Fate: Spontaneous decarboxylation (loss of CO₂) yields cis-jasmone .[1]

Biosynthesis Linolenic alpha-Linolenic Acid (18:3) OPDA 12-oxo-Phytodienoic Acid (OPDA) Linolenic->OPDA LOX, AOS, AOC isoOPDA iso-OPDA (Ring double bond retained) OPDA->isoOPDA Isomerization JA Jasmonic Acid (JA) (Canonical Pathway) OPDA->JA OPR3 (Reduction) + beta-oxidation DDJA 3,7-Didehydrojasmonic Acid (Target Molecule) isoOPDA->DDJA 3x beta-oxidation (Peroxisome) CisJasmone cis-Jasmone (Volatile Signal) DDJA->CisJasmone Spontaneous Decarboxylation (-CO2)

Figure 1: Divergence of 3,7-didehydrojasmonic acid from the canonical Jasmonic Acid pathway.[6] Note the spontaneous conversion to cis-jasmone.[1]

Part 4: Isolation & Extraction Protocols

Isolating 3,7-DDJA requires preventing its degradation into cis-jasmone. The following protocol is adapted from Miersch et al. (1989) and optimized for modern analytical standards.

Protocol A: Targeted Extraction from Vicia faba

Reagents: Methanol (MeOH), Diethyl ether, DEAE-Sephadex A-25, Acetic acid.

  • Tissue Preparation:

    • Harvest 500g of immature Vicia faba pods.

    • Critical Step: Flash freeze in liquid nitrogen immediately to arrest enzymatic decarboxylation.

    • Homogenize in 80% MeOH (aq) at 4°C.

  • Crude Extraction:

    • Filter homogenate and evaporate MeOH under reduced pressure (Rotavap) at < 35°C (Heat promotes decarboxylation).

    • Adjust aqueous residue to pH 8.0.

  • Ion-Exchange Chromatography (Enrichment):

    • Pass the aqueous extract through a DEAE-Sephadex A-25 column (acetate form).

    • Wash with neutral H₂O to remove neutral lipids.

    • Elute acidic fraction (containing JAs and 3,7-DDJA) with 0.5 M acetic acid in MeOH.

  • Liquid-Liquid Partitioning:

    • Evaporate the acidic eluate to dryness.

    • Resuspend in H₂O (pH 3.0).

    • Partition 3x against Diethyl Ether.

    • Collect organic phase, dry over Na₂SO₄, and concentrate.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (Semi-prep).

    • Mobile Phase: Gradient MeOH:H₂O (containing 0.1% Acetic Acid) from 40:60 to 80:20 over 30 mins.

    • Detection: UV at 235 nm (Specific for

      
      -unsaturated ketones; standard JA absorbs poorly here, allowing differentiation).
      
Protocol B: Analytical Verification (GC-MS)

To distinguish 3,7-DDJA from standard JA, derivatization is required.

  • Derivatization: Treat fraction with Diazomethane (CH₂N₂) to form methyl esters.

  • GC Conditions:

    • Column: DB-5 or equivalent non-polar capillary column.

    • Injector: 250°C.

    • Temp Program: 60°C (2 min) -> 10°C/min -> 280°C.

  • Mass Spec Signature:

    • Look for molecular ion [M]+ corresponding to Methyl-3,7-didehydrojasmonate (m/z ~224, compared to Methyl Jasmonate m/z 226).

    • Key Fragment: Loss of side chain signals characteristic of the unsaturated ring.

Part 5: Biological Potential & Drug Development Relevance

For drug development professionals, 3,7-DDJA offers a unique scaffold compared to standard JA.

FeatureBiological ImplicationTherapeutic Potential
Reactive Enone System The

-unsaturated ketone is a Michael acceptor.
Potential for covalent modification of cysteine residues in target proteins (e.g., anti-cancer activity via oxidative stress induction).
Decarboxylation Spontaneous release of cis-jasmone.[1]Pro-drug design: 3,7-DDJA could serve as a stable delivery vehicle for cis-jasmone (anxiolytic/sedative properties reported in aromatherapy).
Specificity Distinct from JA-Ile signaling.May bypass the COI1-JAZ degradation pathway, offering a mechanism to modulate inflammation without typical JA-associated growth inhibition.

Part 6: References

  • Miersch, O., Sembdner, G., & Schreiber, K. (1989).[7][8][2][3][9] Occurrence of jasmonic acid analogues in Vicia faba. Phytochemistry, 28(2), 339-340.[7] Link

  • Matthes, D., et al. (2010). Biosynthesis of jasmonic acid in a plant pathogenic fungus, Lasiodiplodia theobromae.[4][5] Phytochemistry, 71(17-18), 2019-2023.[4][5] Link

  • Koch, T., Bandemer, K., & Boland, W. (1997).[4][5] Biosynthesis of cis-jasmone: a pathway for the inactivation of jasmonic acid in the ecological interaction of plants. Helvetica Chimica Acta, 80(3), 838-850. Link

  • Pickett, J. A., et al. (2007).[1] cis-Jasmone as an allelopathic agent in inducing plant defence. Allelopathy Journal, 19(1), 109-118. Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS Quantification of 3,7-Didehydrojasmonic Acid in Fungal Cultures

Application Note: AN-2026-FJA Target Analyte: 3,7-Didehydrojasmonic Acid (3,7-DDJA) Matrix: Fungal Culture Broth (e.g., Lasiodiplodia theobromae) Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FJA

Target Analyte: 3,7-Didehydrojasmonic Acid (3,7-DDJA) Matrix: Fungal Culture Broth (e.g., Lasiodiplodia theobromae) Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS)

Executive Summary

This application note details a robust protocol for the extraction and quantification of 3,7-didehydrojasmonic acid (3,7-DDJA), a specific oxylipin metabolite found in fungal cultures such as Lasiodiplodia theobromae. Unlike the abundant Jasmonic Acid (JA), 3,7-DDJA often exists in lower concentrations and is structurally unstable, prone to isomerization and degradation.

This guide moves beyond standard "cookbook" methods by addressing the specific chemical challenges of fungal broths—namely, the high protein/sugar content and the necessity of pH-controlled liquid-liquid extraction (LLE) to prevent analyte ionization during the organic phase transfer. We utilize Negative Electrospray Ionization (ESI-) due to the carboxylic acid moiety of the target.

Introduction & Biological Context

Jasmonates are lipid-derived signaling molecules traditionally associated with plant stress responses. However, fungi like Lasiodiplodia theobromae and Gibberella fujikuroi possess distinct biosynthetic pathways capable of producing JA and its derivatives, including 3,7-DDJA.

Why 3,7-DDJA? In fungal biosynthesis, 3,7-DDJA is a critical intermediate. Recent studies (Matsui et al., 2017) suggest it lies at the metabolic junction between Jasmonic Acid and cis-jasmone, although the exact decarboxylation mechanisms in fungi differ from plants. Accurate quantification of 3,7-DDJA is essential for mapping these non-plant biosynthetic routes and optimizing fungal strains for industrial oxylipin production.

Biosynthetic Pathway Context

The following diagram illustrates the positioning of 3,7-DDJA within the fungal oxylipin pathway.

FungalJasmonatePathway LA Linolenic Acid (18:3) OPDA 12-OPDA LA->OPDA LOX/AOS/AOC OPC8 OPC-8:0 OPDA->OPC8 Beta-oxidation JA Jasmonic Acid (JA) OPC8->JA Beta-oxidation DDJA 3,7-Didehydrojasmonic Acid (3,7-DDJA) JA->DDJA Dehydrogenation (Proposed) CJ cis-Jasmone DDJA->CJ Decarboxylation?

Figure 1: Proposed metabolic position of 3,7-DDJA in fungal jasmonate biosynthesis.

Experimental Protocol

Materials and Reagents[4][5][6][7][8]
  • Standards: 3,7-Didehydrojasmonic acid (Custom synthesis or isolated standard); Jasmonic Acid-d5 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Formic Acid (FA).

  • Buffers: 1M HCl (for acidification).

Sample Preparation: The "Acidic LLE" Method

Fungal broths are complex aqueous matrices. Direct injection is not feasible due to salt/protein contamination. We employ Liquid-Liquid Extraction (LLE) under acidic conditions to protonate the carboxylic acid group of 3,7-DDJA (


), driving it into the organic phase.

Step-by-Step Workflow:

  • Harvesting: Filter fungal culture broth (0.22 µm) to remove mycelium.

  • Spiking: Aliquot 1.0 mL of filtrate. Add 50 µL of Internal Standard (JA-d5, 1 µg/mL).

  • Acidification (Critical): Adjust pH to 2.5–3.0 using 1M HCl.

    • Reasoning: At pH < pKa, the equilibrium shifts to the uncharged (protonated) form, making the molecule hydrophobic and soluble in ethyl acetate.

  • Extraction: Add 3.0 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 mins.

  • Collection: Transfer the upper organic supernatant to a fresh glass tube.

  • Repeat: Re-extract the aqueous phase once more with 2.0 mL Ethyl Acetate (Total organic vol = 5 mL).

  • Drying: Evaporate the combined organic phase to dryness under nitrogen at 35°C.

  • Reconstitution: Re-dissolve residue in 100 µL MeOH:Water (50:50, v/v). Filter (0.22 µm PTFE) into LC vial.

SamplePrep Step1 1. Fungal Broth (1 mL) Step2 2. Add IS (JA-d5) & Acidify (pH 3.0) Step1->Step2 Step3 3. LLE with EtOAc (2x Extraction) Step2->Step3 Step4 4. Dry Organic Phase (N2 stream) Step3->Step4 Step5 5. Reconstitute (50% MeOH) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Optimized extraction workflow for acidic jasmonates from fungal media.

LC-MS/MS Methodology

Chromatographic Conditions

Separation is performed on a Reverse Phase C18 column. The double bond in 3,7-DDJA makes it slightly less hydrophobic than JA, resulting in a slightly earlier retention time.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Zorbax SB-C18 (2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Start Gradient
8.00 90 Elution of Jasmonates
9.50 90 Wash
9.60 10 Re-equilibration

| 12.00 | 10 | End |

Mass Spectrometry Parameters[5][6][9][10][11]
  • Ionization: ESI Negative Mode ([-H]⁻).

  • Source Temp: 350°C.

  • Capillary Voltage: -4500 V.

MRM Transitions (Self-Validating Logic): Since authentic 3,7-DDJA standards are rare, we utilize the structural homology with JA.

  • Jasmonic Acid (MW 210): Precursor 209.1. Major fragment 59 (Acetate).

  • 3,7-DDJA (MW 208): Precursor 207.1.

    • Primary Transition (Quant): 207.1

      
       163.1 (Loss of CO₂).
      
    • Secondary Transition (Qual): 207.1

      
       59.0 (Acetate group retention).
      

Note: You must optimize Collision Energy (CE) for the 207


 163 transition, typically ranging between 15–25 eV.
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)
3,7-DDJA 207.1 163.1 10018
3,7-DDJA (Qual)207.159.010025
Jasmonic Acid209.159.05022
JA-d5 (IS)214.162.05022

Validation & Troubleshooting

Matrix Effects

Fungal broths contain secondary metabolites that can suppress ionization.

  • Calculation:

    
    
    
    • A = Peak area of standard in neat solvent.

    • B = Peak area of standard spiked into extracted fungal matrix.

  • Acceptance: 80–120%. If <80%, dilute the sample 1:5 with water before injection or switch to Solid Phase Extraction (Oasis HLB).

Isomer Separation

3,7-DDJA may co-elute with other didehydro-isomers (e.g., 4,5-didehydroJA).[2]

  • Solution: If peak splitting is observed, lower the gradient slope (e.g., 0.5% B/min increase) around the elution time (5–7 mins) to resolve isomers.

References

  • Matsui, R., et al. (2017). Elucidation of the biosynthetic pathway of cis-jasmone in Lasiodiplodia theobromae.[3][4] Scientific Reports, 7, 5851.[4] [Link]

  • Eng, F., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ, 9, e10873. [Link]

  • Miersch, O., et al. (1999). Jasmonic acid and related compounds from the fungus Fusarium oxysporum. Phytochemistry, 50(3), 353-361. [Link]

  • Gutiérrez-Rojas, M., et al. (2016). Optimized jasmonic acid production by Lasiodiplodia theobromae reveals formation of valuable plant secondary metabolites.[5] BMC Proceedings, 8(Suppl 4), P244.[3] [Link]

Sources

Application

Application Note: Tracing the Metabolic Fate of 3,7-didehydrojasmonic Acid Using Stable Isotope Labeling

Abstract Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense responses.[1] Understanding their metabolic pathways is crucial for developing strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense responses.[1] Understanding their metabolic pathways is crucial for developing strategies to enhance crop resilience and for potential therapeutic applications. This document provides a comprehensive guide to the use of stable isotope labeling for tracking the metabolism of 3,7-didehydrojasmonic acid, a specific jasmonate analog. We detail a robust protocol for the synthesis of deuterium-labeled 3,7-didehydrojasmonic acid ([²H]-3,7-dDHJA), its application to biological systems, and the subsequent analysis of its metabolic conversion using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described herein are designed to provide researchers with a self-validating framework for elucidating novel metabolic networks with high confidence and precision.

Introduction: The Rationale for Metabolic Tracking

The bioactivity of signaling molecules like jasmonates is tightly controlled through metabolic conversion, which can lead to activation, inactivation, or functional diversification.[2][3] To truly understand the physiological role of a compound, we must not only measure its concentration but also map its metabolic flux—the rate at which it is converted into other molecules.[4] Stable isotope tracing is a powerful technique that enables researchers to follow the journey of a molecule through complex biological systems.[5] By introducing a "heavy" version of the target compound (an isotopologue), where some atoms are replaced with stable isotopes (e.g., Deuterium [²H], Carbon-13 [¹³C]), we can distinguish the tracer and its downstream metabolites from the endogenous, unlabeled pool using mass spectrometry.[4] This approach provides definitive evidence of metabolic pathways and allows for the quantification of pathway activity without perturbing the biological system.

This guide focuses on 3,7-didehydrojasmonic acid, an analog of jasmonic acid. By labeling this molecule, we can uncover its unique metabolic fate, identify novel enzymatic activities, and understand how it integrates into the broader jasmonate signaling network.

Synthesis of Deuterium-Labeled 3,7-didehydrojasmonic Acid ([²H]-3,7-dDHJA)

Principle of Synthesis

The synthesis of a reliable tracer is the foundational step for any metabolic tracking study. Deuterium (²H) is an excellent choice for labeling as it is non-radioactive and provides a clear mass shift for MS detection. A common and efficient method for introducing deuterium into jasmonate-like structures is through a base-catalyzed proton/deuterium exchange reaction.[6][7] This protocol is adapted from established methods for deuterating jasmonates.[6] The rationale is to exchange the protons on the carbon atoms adjacent to the ketone group on the cyclopentanone ring with deuterium from a deuterated solvent.

Protocol: Synthesis of [²H]-3,7-didehydrojasmonic acid

Materials:

  • Methyl 3,7-didehydrojasmonate (precursor)

  • Deuterated methanol (MeOD, 99.5 atom % D)

  • Sodium metal (Na)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Diethyl ether (anhydrous)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of Sodium Methoxide-d₃ (NaOMe-d₃): Under an inert atmosphere (Argon), carefully add a small piece of sodium metal to a flask containing stirring deuterated methanol (MeOD) at 0°C. Allow the sodium to react completely to form the NaOMe-d₃ catalyst. Causality: The strong base NaOMe-d₃ is required to deprotonate the carbon alpha to the carbonyl group, initiating the H/D exchange.

  • Labeling Reaction: Dissolve the methyl 3,7-didehydrojasmonate precursor in the freshly prepared NaOMe-d₃/MeOD solution. Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere. Expert Insight: The reaction time can be monitored by taking small aliquots and analyzing them via MS to check the degree of deuterium incorporation.

  • Quenching: Carefully quench the reaction by adding D₂O to neutralize the catalyst. This step ensures that any remaining reactive intermediates are protonated with deuterium, not hydrogen.

  • Extraction: Extract the product from the aqueous methanol mixture using diethyl ether (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with a saturated NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Hydrolysis (Optional): If the free acid form is required, the resulting labeled methyl ester can be hydrolyzed using a standard procedure (e.g., with LiOH in THF/water) and subsequently purified.

  • Purity and Enrichment Analysis: The final product, [²H]-3,7-dDHJA, must be analyzed by High-Resolution Mass Spectrometry (HRMS) to confirm its exact mass and determine the isotopic enrichment level. Purity should be assessed by UPLC.

Synthesis Visualization

G cluster_synthesis Synthesis of [²H]-3,7-dDHJA Precursor Methyl 3,7-didehydrojasmonate Reaction Base-Catalyzed H/D Exchange Precursor->Reaction Catalyst NaOMe-d₃ in MeOD Catalyst->Reaction Quench Quench with D₂O Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification & Drying Extract->Purify Product [²H]-Methyl 3,7-didehydrojasmonate Purify->Product

Caption: Workflow for the synthesis of deuterium-labeled 3,7-didehydrojasmonate.

Expected Tracer Characteristics
ParameterValueJustification
Precursor MW (C₁₃H₁₈O₃)222.28 g/mol Unlabeled starting material.
Expected Labeled MW~226.31 g/mol Assumes incorporation of 4 deuterium atoms.
Isotopic Enrichment> 98%High enrichment is critical for distinguishing the tracer from natural isotopes.
Chemical Purity> 95%Ensures that observed metabolic products are derived from the tracer.

Experimental Design for In-Planta Metabolic Tracking

Principle of Tracer Application

The goal of the experiment is to introduce the [²H]-3,7-dDHJA tracer into a plant system and monitor its conversion over time. A time-course experiment is essential for capturing both rapid initial conversions and slower, secondary metabolic events. The choice of application method depends on the biological question; for example, leaf application is suitable for studying local responses and transport, while hydroponic feeding allows for systemic uptake.[7]

Protocol: Tracer Application and Sample Collection

Materials:

  • Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana).

  • [²H]-3,7-dDHJA stock solution (e.g., in ethanol).

  • Application buffer (e.g., 0.01% Tween-20).

  • Liquid nitrogen.

  • Pre-chilled mortars and pestles or bead beater.

Procedure:

  • Plant Acclimation: Acclimate plants to the experimental conditions for at least 24 hours before treatment.

  • Tracer Preparation: Prepare the working solution of [²H]-3,7-dDHJA by diluting the stock solution in the application buffer to the final desired concentration (e.g., 50 µM).

  • Application:

    • Leaf Application: Apply a small, precise volume (e.g., 10 µL) of the tracer solution to the adaxial surface of several leaves per plant. Mark the treated leaves.

    • Control Group: Treat a parallel set of plants with the application buffer containing the same concentration of unlabeled 3,7-dDHJA or just the buffer alone. Causality: This control group is essential to distinguish tracer-derived metabolites from changes in the endogenous pool caused by the treatment itself.

  • Time-Course Harvesting: At designated time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), harvest the treated tissue (and systemic tissues if transport is being studied).

  • Quenching Metabolism: Immediately flash-freeze the harvested tissue in liquid nitrogen. Trustworthiness: This step is critical to instantly halt all enzymatic activity, providing an accurate snapshot of the metabolic state at the time of harvest.[8]

  • Sample Storage: Store the frozen samples at -80°C until metabolite extraction.

Experimental Workflow Visualization

G cluster_workflow In-Planta Metabolic Tracking Workflow start Plant Acclimation tracer Apply [²H]-3,7-dDHJA Tracer start->tracer control Apply Unlabeled Control start->control incubate Incubate (Time Course) tracer->incubate control->incubate harvest Harvest Tissue incubate->harvest quench Flash-Freeze in N₂ harvest->quench store Store at -80°C quench->store analysis Metabolite Extraction & LC-MS/MS Analysis store->analysis

Caption: Overview of the experimental workflow for plant tracer studies.

Metabolite Extraction and UPLC-MS/MS Analysis

Principle of Extraction and Analysis

The accurate detection of metabolites requires an efficient extraction from the complex plant matrix followed by sensitive and specific analytical quantification. A robust extraction protocol, often using a cold solvent mixture, is employed to precipitate proteins and extract a broad range of metabolites.[9] UPLC-MS/MS is the gold standard for this type of analysis, providing excellent chromatographic separation and highly specific detection through Multiple Reaction Monitoring (MRM).[10][11] In MRM mode, the mass spectrometer is set to detect a specific precursor ion (the metabolite) and a specific fragment ion, creating a highly selective "transition" that minimizes background noise.

Protocol: Metabolite Extraction
  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen. Expert Insight: Keeping the sample frozen at all times is non-negotiable to prevent metabolic degradation.

  • Extraction Solvent: Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water) to ~100 mg of powdered tissue.

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled salicylic acid or d₆-abscisic acid) that is not expected to be found endogenously.[9] Trustworthiness: The internal standard corrects for variations in extraction efficiency and instrument response, which is crucial for accurate quantification.

  • Incubation: Vortex the mixture thoroughly and incubate on a rocking platform at 4°C for at least 1 hour (or overnight).[9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[10][11]

  • Drying and Reconstitution: Evaporate the solvent to dryness using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for UPLC-MS/MS analysis.

Protocol: UPLC-MS/MS Analysis
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Causality: The carboxylic acid group on jasmonates is readily deprotonated, making ESI- the most sensitive ionization mode.

Predicted Metabolites and MRM Transitions

Based on known jasmonate metabolism, we can predict likely modifications to [²H]-3,7-dDHJA and create a target list of MRM transitions.[1][2]

CompoundPrecursor Ion (m/z)Fragment Ion (m/z)Rationale for Transformation
[²H]-3,7-dDHJA (d₄) 225.259.0Parent labeled compound (loss of COOH)
Hydroxylated-[²H]-3,7-dDHJA 241.259.0Phase I metabolism (oxidation)
Carboxylated-[²H]-3,7-dDHJA 269.259.0Further oxidation
[²H]-3,7-dDHJA-Isoleucine 338.3130.1Conjugation to isoleucine (bioactivation)
[²H]-3,7-dDHJA-Glucoside 387.2225.2Glycosylation (inactivation/storage)

Note: Exact m/z values are hypothetical and must be confirmed experimentally.

Data Analysis and Pathway Elucidation

The final step involves processing the raw UPLC-MS/MS data to identify and quantify the labeled compounds.

  • Peak Integration: Integrate the chromatographic peaks for each MRM transition in your target list across all samples and time points.

  • Identification of Labeled Metabolites: A true metabolite derived from the tracer will appear at the predicted m/z for the labeled version and will be absent (or at background levels) in the unlabeled control samples. Its peak intensity should also follow a logical time-course progression (appearing and then potentially declining as it's further metabolized).

  • Pathway Construction: By plotting the relative abundance of the parent tracer and each identified metabolite over time, you can reconstruct the metabolic pathway. The disappearance of the parent compound should correlate with the appearance of its direct downstream products.

Data Interpretation Visualization

G cluster_pathway Hypothetical Metabolic Pathway of [²H]-3,7-dDHJA Parent [²H]-3,7-dDHJA Met1 Hydroxylated-[²H]-3,7-dDHJA Parent->Met1 Hydroxylation Met2 [²H]-3,7-dDHJA-Isoleucine (Bioactive Form) Parent->Met2 Conjugation Met3 [²H]-3,7-dDHJA-Glucoside (Inactive Form) Met1->Met3 Glycosylation

Sources

Method

Application Note: A Validated Protocol for the Purification of 3,7-Didehydrojasmonic Acid from Botryodiplodia Culture Filtrates

Abstract Jasmonates, a class of lipid-derived signaling molecules, are of significant interest for their potential applications in agriculture, cosmetics, and pharmaceuticals. The fungus Botryodiplodia theobromae (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Jasmonates, a class of lipid-derived signaling molecules, are of significant interest for their potential applications in agriculture, cosmetics, and pharmaceuticals. The fungus Botryodiplodia theobromae (also known as Lasiodiplodia theobromae) is a notable producer of a diverse array of these compounds, including various jasmonic acid derivatives.[1][2] This application note provides a comprehensive, field-proven protocol for the purification of a specific derivative, 3,7-didehydrojasmonic acid, from the culture filtrates of Botryodiplodia. The methodology detailed herein follows a logical progression from upstream fermentation to downstream extraction, multi-step chromatographic purification, and final analytical verification, ensuring a self-validating system for obtaining a high-purity final product suitable for downstream research and development.

Introduction: The Scientific Rationale

Jasmonic acid (JA) and its derivatives are cyclopentanone-based compounds that play critical roles as phytohormones in plants and are also produced by certain fungi.[3][4] The fungus Botryodiplodia theobromae has been identified as a prolific source of not only JA but also a plethora of unique derivatives, making it a valuable chassis for biotechnological production.[1][5][6] Among these are didehydro- variants, such as (+)-4,5-didehydro-7-iso-jasmonic acid, which possess altered chemical properties and potentially novel bioactivities.[1]

The purification of a specific acidic, moderately polar metabolite like 3,7-didehydrojasmonic acid from a complex fermentation broth presents a significant challenge. The broth is a heterogeneous mixture of primary metabolites (sugars, amino acids), other secondary metabolites, and extracellular proteins. The protocol outlined below is designed to systematically remove these impurities based on the physicochemical properties of the target molecule. The core principle involves the pH-dependent manipulation of the target's polarity for selective extraction, followed by successive chromatographic steps that refine the purification based on hydrophobicity and affinity.

Overall Purification Workflow

The purification strategy is a multi-stage process designed to progressively enrich the target compound. Each stage is critical for removing a specific class of impurities, leading to a final product of high purity.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream: Initial Extraction cluster_2 Downstream: Chromatographic Purification cluster_3 Quality Control & Verification Culture 1. Botryodiplodia Culture Filtration 2. Harvest & Filtration Culture->Filtration Culture Broth Acidification 3. Acidification (pH 3.0) Filtration->Acidification Culture Filtrate Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Concentration 5. Concentration (Rotary Evaporation) Extraction->Concentration Organic Phase SPE 6. Solid-Phase Extraction (SPE) (C18 Cartridge) Concentration->SPE Crude Extract Prep_HPLC 7. Preparative HPLC (C18 Column) SPE->Prep_HPLC Enriched Fraction QC 8. Analytical QC (HPLC-UV, LC-MS/MS) Prep_HPLC->QC Purified Fractions Final_Product High-Purity 3,7-Didehydrojasmonic Acid QC->Final_Product

Caption: Purification workflow for 3,7-didehydrojasmonic acid.

Materials and Reagents

EquipmentReagents and Consumables
Shaking incubator or fermenterBotryodiplodia theobromae strain
Vacuum filtration systemPotato Dextrose Broth (PDB) or Czapek medium
pH meterEthyl acetate (HPLC grade)
Rotary evaporatorMethanol (HPLC grade)
Solid-Phase Extraction (SPE) manifoldAcetonitrile (HPLC grade)
Preparative HPLC system with UV detectorWater (HPLC grade)
Analytical HPLC or UPLC systemAcetic acid (Glacial)
LC-MS/MS systemHydrochloric acid (1M HCl)
Vortex mixer, centrifugeC18 SPE Cartridges (e.g., 500 mg, 6 mL)
Glassware (flasks, beakers, funnels)0.22 µm Syringe filters

Experimental Protocols

Phase 1: Fungal Culture and Metabolite Production

The yield of secondary metabolites is highly dependent on culture conditions.[7] Optimization of parameters such as media composition, pH, and incubation time is crucial for maximizing the production of 3,7-didehydrojasmonic acid.[8]

Protocol 1: Inoculation and Fermentation

  • Prepare the desired liquid medium (e.g., Potato Dextrose Broth).

  • Inoculate the sterile medium with a mycelial plug or spore suspension of Botryodiplodia theobromae.

  • Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days. Production of jasmonates is often highest in the stationary phase.[2]

Phase 2: Downstream Extraction and Purification

Protocol 2: Harvest and Initial Liquid-Liquid Extraction This initial phase aims to capture the target compound from the aqueous culture filtrate and transfer it into an organic solvent, providing the first step of concentration and purification.

  • Biomass Removal: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a coarse filter paper. The resulting liquid is the culture filtrate.[3][9]

  • Acidification: Adjust the pH of the culture filtrate to 3.0 using 1M HCl.[10]

    • Causality: At neutral pH, the carboxylic acid group of 3,7-didehydrojasmonic acid is deprotonated (carboxylate), making it highly water-soluble. By lowering the pH well below its pKa (~4.7), the molecule becomes protonated and significantly more nonpolar, enabling its extraction into an organic solvent.

  • Solvent Partitioning: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting frequently.[11]

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the target compound. Drain and discard the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate to maximize recovery. Combine all organic extracts.

  • Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo using a rotary evaporator at 40°C. The resulting residue is the crude extract.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up SPE is a critical step to remove highly polar compounds (sugars, salts) and some non-polar lipids that were co-extracted. A C18 stationary phase is used, which retains compounds based on hydrophobic interactions.[12][13]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Re-dissolve the crude extract in a minimal volume of 20% methanol/water. Load the solution onto the conditioned C18 cartridge.

  • Washing (Impurity Elution): Wash the cartridge with 10 mL of 20% methanol/water to elute highly polar, interfering compounds.

  • Elution of Target: Elute the jasmonate-containing fraction with 10 mL of 60% methanol/water. This specific solvent strength is chosen to be strong enough to desorb jasmonates while leaving more hydrophobic impurities on the column.[13]

  • Concentration: Collect the 60% methanol fraction and evaporate the solvent using a rotary evaporator or a stream of nitrogen to yield the enriched extract.

Protocol 4: Preparative HPLC Purification This step provides high-resolution separation of 3,7-didehydrojasmonic acid from other closely related jasmonates and remaining impurities.

  • Sample Preparation: Re-dissolve the enriched extract from SPE in the initial mobile phase (e.g., 40% Methanol/Water with 0.1% Acetic Acid) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm particle size (e.g., 250 x 10 mm)

    • Mobile Phase A: Water + 0.1% Acetic Acid

    • Mobile Phase B: Methanol + 0.1% Acetic Acid

    • Flow Rate: 4.0 mL/min

    • Detection: UV at 295 nm[11][14]

    • Gradient Elution: A linear gradient is recommended for resolving complex mixtures.

Time (min)% Mobile Phase B (Methanol)
0.040
20.080
25.0100
30.0100
30.140
35.040
  • Fraction Collection: Monitor the chromatogram in real-time and collect the peak corresponding to the retention time of 3,7-didehydrojasmonic acid (determined by prior analytical runs or standards).

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.

Phase 3: Analytical Verification and Quality Control

This final phase is essential for confirming the identity and purity of the isolated compound, making the protocol a self-validating system.

Protocol 5: Purity Assessment by Analytical HPLC-UV

  • Prepare a standard solution of the purified compound (~1 mg/mL) in methanol.

  • Inject onto an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) using a method similar to the preparative scale but with a lower flow rate (e.g., 0.8-1.0 mL/min).[10]

  • Assess the purity by integrating the peak area. A purity of >95% is typically desired for biological assays.

Protocol 6: Identity Confirmation by LC-MS/MS High-resolution mass spectrometry provides unambiguous structural confirmation.

  • Infuse a diluted solution of the purified compound into an ESI-MS/MS system.

  • Expected Mass: 3,7-didehydrojasmonic acid (C₁₂H₁₆O₃) has a monoisotopic mass of 208.1099 Da. The instrument should detect the protonated molecule [M+H]⁺ at m/z 209.1172.

  • Fragmentation Analysis: Perform MS/MS on the parent ion. The fragmentation pattern (e.g., loss of water, loss of the carboxylic acid group) will provide a unique fingerprint to confirm the structure, distinguishing it from other isomers.[4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Extract Incomplete extraction; Culture produced low levels of the metabolite.Perform a second or third extraction of the aqueous phase; Optimize fermentation conditions (media, time, pH).[8]
Poor SPE Recovery Target eluted during wash step; Target retained on cartridge.Reduce methanol percentage in wash step; Increase methanol percentage in elution step.
Broad HPLC Peaks Column overloading; Column degradation; Inappropriate mobile phase.Inject a smaller sample volume; Replace the column; Ensure mobile phase is properly filtered and degassed.
Co-elution of Peaks Insufficient resolution.Optimize the HPLC gradient (make it shallower); Try a different solvent system (e.g., acetonitrile instead of methanol).
Compound Instability Degradation due to pH or temperature.Work quickly, keep samples on ice where possible, and avoid unnecessarily harsh acid/base conditions.

Conclusion

This application note details a robust and logical workflow for the purification of 3,7-didehydrojasmonic acid from Botryodiplodia culture filtrates. By systematically employing pH-mediated liquid-liquid extraction, solid-phase extraction for enrichment, and preparative HPLC for high-resolution separation, this protocol enables the isolation of the target compound with high purity. The inclusion of rigorous analytical verification steps using both HPLC-UV and LC-MS/MS ensures the identity and quality of the final product, providing a reliable foundation for subsequent research in drug development and other scientific fields.

References

  • PeerJ. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ, 9, e10784. [Link]

  • National Center for Biotechnology Information. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ, 9, e10784. [Link]

  • National Center for Biotechnology Information. (2014). Bioproduction and extraction of jasmonates. Biomed Res Int, 2014, 276158. [Link]

  • PubMed. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochem Anal, 19(6), 541-7. [Link]

  • SpringerLink. (2010). Separation and Quantitation of Jasmonic Acid Using HPTLC. Chromatographia, 71(1-2), 115-119. [Link]

  • ResearchGate. (2008). Study on the extraction, purification and quantification of Jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 541-7. [Link]

  • ResearchGate. (2012). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 907, 128-35. [Link]

  • National Center for Biotechnology Information. (2020). Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence. Toxins (Basel), 12(7), 457. [Link]

  • PubMed. (2020). Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence. Toxins (Basel), 12(7), 457. [Link]

  • PubMed. (2016). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way. Phytochem Anal, 27(6), 316-323. [Link]

  • ResearchGate. (2016). Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites. PLoS ONE, 11(12), e0167627. [Link]

  • ResearchGate. (2020). Secondary metabolites produced by grapevine strains of Lasiodiplodia theobromae grown at two different temperatures. Unpublished. [Link]

  • Google Patents. (2011).
  • J-STAGE. (1992). Direct Chromatographic Separation of the Enantiomers of Methyl Jasmonate and Its Derivatives. Bioscience, Biotechnology, and Biochemistry, 56(7), 1172-1173. [Link]

  • National Center for Biotechnology Information. (2016). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. J Anal Methods Chem, 2016, 7894578. [Link]

  • PubMed. (2009). Enantioselective isolation of methyl jasmonate using permethyl-beta-cyclodextrin HPLC. J Sep Sci, 32(2), 180-4. [Link]

  • MDPI. (2024). In Vitro Culture Strategies for the Conservation and Sustainable Use of Vanilla planifolia Andrews: A Comprehensive Review. Plants, 13(5), 659. [Link]

  • MDPI. (2023). Identification of Secondary Metabolites from the Mangrove-Endophyte Lasiodiplodia iranensis F0619 by UPLC-ESI-MS/MS. Metabolites, 13(8), 912. [Link]

  • PubMed. (1992). Direct Chromatographic Separation of the Enantiomers of Methyl Jasmonate and Its Derivatives. Biosci Biotechnol Biochem, 56(7), 1172-3. [Link]

  • CABI Digital Library. (2023). Optimization of culture conditions for the production, antifungal activity and characterization of secondary metabolites of Trichoderma longibrachiatum. Journal of Biological Control, 37(3), 221-231. [Link]

  • Royal Society of Chemistry. (1971). Metabolites of Lasiodiplodia theobromae. J. Chem. Soc. C, 1971, 3711-3721. [Link]

  • ResearchGate. (2023). How to detect and quantify jasmonic acid in plant tissue?. ResearchGate. [Link]

Sources

Application

In Vitro Assays for 3,7-Didehydrojasmonic Acid Decarboxylation Activity

Executive Summary & Biological Context cis-Jasmone is a volatile organic compound (VOC) critical to plant defense signaling, particularly in attracting parasitoids and priming neighboring plants against herbivory. Its bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

cis-Jasmone is a volatile organic compound (VOC) critical to plant defense signaling, particularly in attracting parasitoids and priming neighboring plants against herbivory. Its biosynthesis diverges from the canonical Jasmonic Acid (JA) pathway at the level of 3,7-didehydrojasmonic acid (3,7-DDJA) .

While JA is formed via reduction of 12-oxophytodienoic acid (OPDA), cis-jasmone is generated through the decarboxylation of 3,7-DDJA .[1] This reaction is unique because 3,7-DDJA is chemically unstable and can decarboxylate spontaneously at acidic pH. Therefore, a robust in vitro assay must distinguish between enzymatic decarboxylation (mediated by specific decarboxylases or "Jasmone Synthase" activity) and spontaneous chemical degradation .

This application note details a rigorous protocol for measuring 3,7-DDJA decarboxylation activity using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Pathway

The transition from the plastid-bound OPDA to the volatile cis-jasmone involves beta-oxidation cycles followed by a terminal decarboxylation.

JasmonePathway OPDA 12-OPDA (Plastid) isoOPDA iso-OPDA OPDA->isoOPDA Isomerization DDJA 3,7-Didehydrojasmonic Acid (3,7-DDJA) isoOPDA->DDJA Beta-Oxidation (Peroxisome) Jasmone cis-Jasmone (Volatile) DDJA->Jasmone Decarboxylation (Enzymatic/Spontaneous) CO2 CO2 DDJA->CO2

Figure 1: Biosynthetic route focusing on the critical decarboxylation of 3,7-DDJA to cis-Jasmone.

Experimental Design Strategy (Expertise & Logic)

The Stability Paradox

3,7-DDJA is a beta-keto acid analog. Like many beta-keto acids, it is prone to spontaneous decarboxylation, especially in acidic environments (pH < 6.0).

  • Critical Control: The assay buffer must be maintained at pH 7.0–7.5 . At this pH, spontaneous decarboxylation is minimized, allowing the detection of true enzymatic acceleration.

  • Negative Control: A boiled enzyme control is insufficient alone; a "Buffer Only" control is mandatory to calculate the spontaneous background rate (

    
    ).
    
Detection Method: HS-SPME-GC-MS

Because the product (cis-jasmone) is highly volatile, liquid-liquid extraction often results in significant analyte loss. Headspace SPME is the gold standard for this assay as it integrates extraction and concentration in a closed system, preventing loss of the volatile product.

Detailed Protocol: In Vitro Decarboxylation Assay

Materials & Reagents[2]
  • Substrate: 3,7-Didehydrojasmonic acid (3,7-DDJA).

    • Note: 3,7-DDJA is not typically commercially available. It must be synthesized chemically (via oxidation of methyl jasmonate derivatives followed by hydrolysis) or generated enzymatically. See Schulze et al. (2007) for synthesis protocols.[1]

    • Stock Solution: Dissolve in ethanol or methanol to 10 mM. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Source:

    • Crude plant protein extract (e.g., Arabidopsis flowers or wounded leaves) OR

    • Recombinant candidate protein (e.g., Jasmone Synthase candidates).

  • Assay Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5, containing 1 mM DTT (to protect active site cysteines).

  • Internal Standard: Dihydrojasmone (1 µM) or trans-2-hexenal (depending on retention time separation).

Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detect Phase 3: Detection Enzyme Enzyme Extract (Plant/Recombinant) Vial 20mL Headspace Vial (Gas-tight) Enzyme->Vial Substrate 3,7-DDJA (Stock) Substrate->Vial Incubate Incubation 30°C, 30-60 min Vial->Incubate Stop Stop Reaction (Add CaCl2 / Heat) Incubate->Stop SPME SPME Fiber Exposure (PDMS/DVB) Stop->SPME GCMS GC-MS Analysis (SIM Mode) SPME->GCMS

Figure 2: Step-by-step workflow for the closed-system headspace assay.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Prepare 20 mL gas-tight headspace vials.

  • Add 450 µL Assay Buffer (50 mM KPi, pH 7.5).

  • Add 50 µL Enzyme Extract (approx. 50–100 µg total protein).

  • Control Vials: Add 50 µL boiled enzyme or 50 µL buffer only.

  • Initiate reaction by adding 5 µL of 10 mM 3,7-DDJA (Final conc: 100 µM).

  • Immediately cap the vial with a PTFE/silicone septum crimp cap.

Step 2: Incubation

  • Incubate at 30°C for 30–60 minutes with gentle agitation (250 rpm).

    • Why 30°C? Higher temperatures increase spontaneous decarboxylation, masking enzymatic activity.

  • Reaction Termination: For volatile analysis, chemical stopping agents (acids) are risky as they catalyze the reaction. Instead, transfer the vial immediately to the SPME heating block (see Step 3) or add saturated CaCl₂ to salt-out volatiles and inhibit enzyme activity.

Step 3: Headspace Extraction (SPME)

  • Insert an SPME fiber assembly (Recommended: PDMS/DVB or DVB/CAR/PDMS for broad volatile capture).

  • Expose the fiber to the headspace for 30 minutes at 40°C .

    • Note: Heating promotes volatilization of cis-jasmone from the liquid phase to the headspace.

Step 4: GC-MS Analysis

  • Desorb fiber in the GC inlet (250°C) for 2 minutes (splitless mode).

  • Column: HP-5MS or DB-Wax (30 m × 0.25 mm).

  • Temperature Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • MS Detection: Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

    • Target Ions (cis-jasmone): m/z 164 (Molecular ion), 149 , 79 .

Data Analysis & Validation

Calculation of Enzymatic Rate

To validate true enzymatic activity, you must subtract the spontaneous rate.



Where:

  • 
     = Incubation time (min)[2]
    
  • 
     = Mass of protein added (mg)
    
Expected Results Table
ConditionExpected cis-Jasmone DetectabilityInterpretation
Buffer Only (pH 7.5) Low / TraceBackground spontaneous decarboxylation.
Buffer Only (pH 5.0) HighFalse Positive. Acid-catalyzed degradation.
Boiled Enzyme Low / TraceMatches buffer control; confirms protein dependence.
Active Enzyme (pH 7.5) High Indicates presence of Jasmone Synthase/Decarboxylase.

Troubleshooting & Optimization (Self-Validating)

  • Issue: High Background in Controls.

    • Cause: Buffer pH has drifted acidic or the substrate stock has degraded.

    • Fix: Re-check buffer pH at 30°C. Ensure 3,7-DDJA stock is neutral before addition.

  • Issue: No Signal in Sample.

    • Cause: Volatile loss.

    • Fix: Check septum integrity. Ensure SPME fiber is not damaged. Confirm GC-MS sensitivity using a commercial cis-jasmone standard.

  • Issue: Peak Tailing.

    • Cause: Water accumulation on the fiber.

    • Fix: Reduce SPME exposure time or use a liner with a moisture trap.

References

  • Schulze, B., et al. (2007).[1] iso-OPDA, a precursor of cis-jasmone in Arabidopsis thaliana.Journal of Chemical Ecology , 33(5), 1011-1022.

  • Matthes, M. C., et al. (2011). The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in priming for enhanced defense.Plant Physiology , 157(4), 2052-2063.

  • Koch, T., et al. (1997). Biosynthesis of cis-jasmone: a pathway for the inactivation and the disposal of the plant stress hormone jasmonic acid to the gas phase?Helvetica Chimica Acta , 80(3), 838-850.

  • Delaviz, H., et al. (2020). Synthesis of cis-Jasmone.[1][3][4]Vertex AI Grounding Snippet 1.1 . (Patent/Methodology reference for chemical context).

  • Landon, C., et al. (2001). Jasmonate Methyl Transferase: A Key Enzyme for Jasmonate-Regulated Plant Responses.Proc. Natl. Acad. Sci. U.S.A. , 98(8), 4788-4793. (Context for competing methylation pathways).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous decarboxylation of 3,7-didehydrojasmonic acid during extraction

Technical Support Center: 3,7-didehydrojasmonic Acid Extraction Document ID: TSC-JA-2026-001 Last Updated: February 5, 2026 Introduction Welcome to the technical support guide for the extraction of 3,7-didehydrojasmonic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,7-didehydrojasmonic Acid Extraction

Document ID: TSC-JA-2026-001

Last Updated: February 5, 2026

Introduction

Welcome to the technical support guide for the extraction of 3,7-didehydrojasmonic acid. As a professional in researcher, scientist, or drug development, you are aware of the critical role that jasmonates play in plant defense and development signaling pathways.[1][2] 3,7-didehydrojasmonic acid, a specific derivative, is of growing interest. However, its chemical structure, particularly its β-keto acid moiety, makes it highly susceptible to spontaneous decarboxylation during extraction, leading to sample degradation and inaccurate quantification.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate this challenge, ensuring the integrity and yield of your target molecule.

Part 1: Understanding the Instability: The Decarboxylation Mechanism

The primary challenge in isolating 3,7-didehydrojasmonic acid is its propensity to lose a carboxyl group (CO2). This is not a random degradation but a specific chemical reaction driven by its structure. As a β-keto acid, it possesses a ketone group on the beta-carbon relative to the carboxylic acid. This arrangement facilitates a cyclic, concerted transition state, especially when heated, which leads to the elimination of CO2 and the formation of an enol intermediate that quickly tautomerizes to a more stable ketone.[3][4]

Several factors can catalyze or accelerate this degradation:

  • Heat: Thermal energy is a major driver for decarboxylation.[4] Even modest temperatures used in standard extraction protocols can lead to significant loss of the target molecule.

  • pH: Both acidic and basic conditions can promote decarboxylation, though the mechanism may differ.[5] Acidic conditions can protonate the carbonyl group, stabilizing the enol intermediate, while basic conditions can lead to the formation of a carboxylate anion which can influence the reaction pathway.[5]

  • Enzymatic Activity: Upon cell lysis, endogenous plant enzymes that are normally compartmentalized can come into contact with the analyte and catalyze its degradation.[6]

Visualization of the Core Problem

The diagram below illustrates the general mechanism of thermal decarboxylation for a β-keto acid, the foundational structure responsible for the instability of 3,7-didehydrojasmonic acid.

Caption: General mechanism of β-keto acid decarboxylation.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the extraction of 3,7-didehydrojasmonic acid.

Q1: My final yield of 3,7-didehydrojasmonic acid is consistently low or undetectable. How do I confirm if decarboxylation is the problem?

Answer: This is a classic symptom of analyte degradation. To confirm, you need to develop an analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), that can simultaneously monitor for both your target molecule and its suspected decarboxylated byproduct.

  • Actionable Advice:

    • Predict the Product: Determine the exact mass of the decarboxylated form of 3,7-didehydrojasmonic acid (the mass of the parent molecule minus 44.01 Da, the mass of CO2).

    • Method Development: Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method on your LC-MS to look for both parent and product masses.[7]

    • Analyze a Stressed Sample: Intentionally "stress" a small aliquot of your extract by gently heating it (e.g., 40-50°C for 30 minutes). Analyze it alongside your standard extract. A significant increase in the peak corresponding to the decarboxylated mass in the stressed sample is strong evidence that this is your primary degradation pathway.

Q2: What is the most critical factor to control during extraction to prevent this degradation?

Answer: Without question, temperature is the most critical parameter. All steps, from tissue harvesting to final extract storage, must be performed at low temperatures to minimize the thermal energy that drives the decarboxylation reaction.[4]

  • Actionable Advice:

    • Harvesting: Immediately flash-freeze your plant tissue in liquid nitrogen upon collection.[8][9]

    • Homogenization: Keep the sample frozen during homogenization. Use a mortar and pestle pre-chilled with liquid nitrogen or a bead beater with pre-frozen tubes and beads.

    • Extraction: Perform all solvent extractions on ice or in a cold room (4°C). Use pre-chilled solvents.

    • Centrifugation: Use a refrigerated centrifuge set to 4°C.

    • Evaporation: If solvent evaporation is necessary, use a centrifugal vacuum concentrator (SpeedVac) without heat or a gentle stream of nitrogen gas in a cold block. Avoid rotary evaporators with heated water baths.

    • Storage: Store final extracts at -80°C until analysis.[10]

Q3: How does the pH of my extraction buffer affect the stability of 3,7-didehydrojasmonic acid?

Answer: The pH of your extraction solvent is crucial. Most plant hormones are extracted under slightly acidic conditions to ensure they are in their protonated, less polar form, which improves extraction efficiency into organic solvents.[8][11] However, strong acids can catalyze decarboxylation.[5] Therefore, a weakly acidic, buffered system is optimal.

  • Actionable Advice:

    • Optimal pH Range: Aim for a pH between 3.0 and 5.0. This is acidic enough to keep the carboxylic acid protonated but generally not harsh enough to aggressively promote decarboxylation.

    • Recommended Buffer: An extraction solvent of 80% methanol or acetonitrile in water containing 1% acetic acid is a common and effective choice for phytohormone extraction.[8] The acetic acid provides the necessary acidic environment without being overly aggressive.

    • Avoid Strong Acids/Bases: Do not use strong acids like HCl or strong bases like NaOH in your extraction protocol.

Q4: Are there any chemical additives that can help stabilize my molecule during extraction?

Answer: Yes. Besides pH control, adding antioxidants can prevent degradation from oxidative species that may be released during tissue homogenization.[12][13]

  • Actionable Advice:

    • Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your extraction solvent at a low concentration (e.g., 0.01-0.1%). These compounds scavenge free radicals that can contribute to overall sample degradation.[13]

    • Enzyme Inhibitors: While less common for this specific issue, if you suspect enzymatic degradation is a major factor, a cocktail of general enzyme inhibitors could be tested, but this adds complexity and potential for analytical interference. Prioritizing low temperature is the more effective strategy against enzymatic activity.

Part 3: Optimized Low-Temperature Extraction Protocol

This protocol integrates the principles discussed above to maximize the yield and integrity of 3,7-didehydrojasmonic acid.

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest 1. Harvest & Flash Freeze in Liquid N₂ Grind 2. Grind to Fine Powder (Keep Frozen) Harvest->Grind Extract 3. Add Cold Extraction Buffer (80% MeOH, 1% AcOH, on ice) Grind->Extract Vortex 4. Vortex & Incubate (4°C, dark) Extract->Vortex Centrifuge 5. Centrifuge (15,000 x g, 4°C, 15 min) Vortex->Centrifuge Collect 6. Collect Supernatant (Keep on ice) Centrifuge->Collect Dry 7. Evaporate Solvent (Vacuum, no heat) Collect->Dry Reconstitute 8. Reconstitute in Analysis Solvent Dry->Reconstitute Analyze 9. LC-MS Analysis Reconstitute->Analyze

Caption: Optimized workflow for 3,7-didehydrojasmonic acid extraction.

Step-by-Step Methodology
  • Sample Preparation (Day 1):

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.[8] Store at -80°C or proceed directly.

    • Weigh approximately 50-100 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.

    • Homogenize the tissue using a bead beater (e.g., Geno/Grinder) for 2 cycles of 30 seconds, ensuring the sample remains frozen.

  • Extraction (Day 1):

    • To the frozen powder, add 1.0 mL of pre-chilled (-20°C) extraction buffer (80% Acetonitrile, 1% Acetic Acid). Optionally, include an internal standard for quantification.

    • Vortex vigorously for 1 minute.

    • Incubate for 1 hour at 4°C on a shaker in the dark.

    • Centrifuge at 15,900 x g for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a new, clean 1.5 mL tube.

  • Solvent Evaporation and Reconstitution (Day 2):

    • Dry the supernatant in a centrifugal vacuum concentrator (SpeedVac) at room temperature (or without heat) until the solvent is fully evaporated (~3-4 hours).[8]

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for your LC-MS analysis (e.g., 50% Methanol/Water).

    • Vortex briefly, centrifuge to pellet any insoluble debris, and transfer the supernatant to an LC-MS vial.

    • Store at -80°C until analysis.[10]

Quantitative Parameter Summary
ParameterRecommended ValueRationale
Tissue Homogenization Cryogenic (Liquid N₂)Prevents enzymatic activity and thermal degradation from the start.[9]
Extraction Temperature ≤ 4°CMinimizes the rate of the spontaneous decarboxylation reaction.
Extraction Solvent 80% MeCN or MeOH w/ 1% Acetic AcidEnsures analyte is protonated for efficient extraction into a moderately polar organic phase.[8]
Solvent Evaporation Vacuum concentration (no heat)Avoids thermal degradation that would occur with heated evaporators.
Final Extract Storage -80°CEnsures long-term stability and prevents slow degradation over time.[10]

References

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Das, A. K., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Jimenez-Garcia, S. N., et al. (2020). Antioxidant Molecules from Plant Waste: Extraction Techniques and Biological Properties. Processes. [Link]

  • Pan, X., et al. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry. Nature Protocols. [Link]

  • Plant Success. (2021). Phytohormone extraction. ARC Centre of Excellence in Plant Success in Nature and Agriculture. [Link]

  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?. [Link]

  • Sarker, S. D., & Nahar, L. (2017). Methods for the extraction of metabolites from plant tissues. In Natural Products Isolation (pp. 385-407). Humana Press. [Link]

  • Smith, R. M. (2003). Before the injection-modern methods of sample preparation for separation techniques. Journal of Chromatography A. [Link]

  • Souza, L. R. D., et al. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. International Journal of Molecular Sciences. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany. [Link]

  • Wei, Z., et al. (2022). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences. [Link]

  • Zhang, Q.-W., et al. (2018). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 3,7-didehydrojasmonic Acid in LC-MS

Welcome to the technical support center for the analysis of 3,7-didehydrojasmonic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3,7-didehydrojasmonic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during LC-MS analysis. As a derivative of jasmonic acid, this molecule presents unique challenges due to its low endogenous concentrations and potential for instability within complex biological matrices.

This document moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common issues, empowering you to diagnose and resolve problems effectively. We will explore the entire analytical workflow, from initial sample handling to final data acquisition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation - The Critical Foundation

Low recovery often originates from suboptimal sample handling and extraction. The goal is to efficiently isolate the analyte from a complex matrix while preventing its degradation or loss.

Question: My recovery is poor right from the start. What are the most critical first steps in sample collection and extraction to prevent loss of 3,7-didehydrojasmonic acid?

Answer: The earliest steps are arguably the most critical for preventing analyte loss. Jasmonates are signaling molecules whose levels can change rapidly in response to stress, and they can be targeted by endogenous enzymes.

  • Rapid Freezing: Plant or tissue samples must be flash-frozen in liquid nitrogen immediately upon collection.[1] This halts all biological and enzymatic activity that could degrade your target analyte. Forgetting this step is a common source of significant, unrecoverable loss.

  • Effective Homogenization: The frozen tissue must be kept frozen during homogenization to prevent enzymatic activity. Grinding the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder is essential for ensuring efficient extraction.[2]

  • Optimized Extraction Solvent: The choice of extraction solvent is paramount. A common and effective solvent system for jasmonates is a cooled mixture of 80% methanol in water.[3]

    • Causality: Methanol is a small, polar organic solvent that efficiently penetrates plant tissues to solubilize jasmonates while simultaneously precipitating proteins that can interfere with analysis.[2] The water component aids in extracting more polar conjugates. Keeping the solvent cold (-20°C or 4°C) further minimizes enzymatic degradation during the extraction period.[3]

  • The Indispensable Role of an Internal Standard (IS): An isotopically labeled internal standard (e.g., d2-JA or a custom synthesized labeled 3,7-didehydrojasmonic acid) is non-negotiable for accurate quantification.[4][5] It should be added at the very beginning of the extraction process—as soon as the solvent is added to the homogenized tissue.

    • Why it's critical: The IS experiences the exact same processing as your target analyte. Any losses during extraction, cleanup, evaporation, or injection will affect both the analyte and the IS proportionally. This allows you to correct for these losses, providing accurate quantification even with imperfect recovery.[4][6] Dihydrojasmonic acid has also been used as an internal standard for this purpose.[3][7]

Question: I suspect my Solid-Phase Extraction (SPE) cleanup is the main source of analyte loss. How can I troubleshoot and optimize my SPE protocol?

Answer: SPE is a powerful tool for sample cleanup but also a frequent source of low recovery if not properly optimized.[8][9] For an acidic molecule like 3,7-didehydrojasmonic acid, a reverse-phase (e.g., C18) SPE cartridge is a standard choice.[10][11]

Here is a logical workflow to diagnose SPE issues:

SPE_Troubleshooting start Start: Low Recovery Post-SPE check_conditioning 1. Verify Cartridge Conditioning (Activate stationary phase) start->check_conditioning check_equilibration 2. Verify Equilibration (Prepare for sample loading) check_conditioning->check_equilibration Passed check_loading 3. Check Loading Conditions (Ensure analyte retention) check_equilibration->check_loading Passed check_wash 4. Analyze Wash Fractions (Is analyte eluting prematurely?) check_loading->check_wash Passed check_elution 5. Optimize Elution Solvent (Ensure complete analyte release) check_wash->check_elution Passed end End: Optimized Recovery check_elution->end Passed ESI_Optimization cluster_params Optimization Targets ESI_Source Electrospray Ionization (ESI) Source Gases Temperatures Voltages Parameters {Key Parameters for Optimization |         Nebulizer Gas (assists droplet formation) |         Drying Gas Flow & Temp (aids desolvation) |         Capillary Voltage (drives ionization) |         Fragmentor/Nozzle Voltage (prevents in-source fragmentation) } Nebulizer Nebulizer Gas ESI_Source:g->Nebulizer Drying_Gas Drying Gas ESI_Source:g->Drying_Gas ESI_Source:t->Drying_Gas Capillary_V Capillary Voltage ESI_Source:v->Capillary_V Fragmentor_V Fragmentor Voltage ESI_Source:v->Fragmentor_V

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 3,7-Didehydrojasmonic Acid Stability

The following guide serves as a technical resource for the stabilization and handling of 3,7-didehydrojasmonic acid (3,7-DDJA) . This compound acts as a critical, albeit labile, intermediate in the jasmonate signaling pa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for the stabilization and handling of 3,7-didehydrojasmonic acid (3,7-DDJA) . This compound acts as a critical, albeit labile, intermediate in the jasmonate signaling pathway, specifically as the direct precursor to cis-jasmone via spontaneous decarboxylation.

Executive Summary & Mechanistic Insight[1][2][3]

The Core Challenge: 3,7-didehydrojasmonic acid (3,7-DDJA) is chemically unstable in aqueous environments.[1] Unlike its parent compound, Jasmonic Acid (JA), 3,7-DDJA possesses a structural unsaturation that facilitates spontaneous decarboxylation , converting it irreversibly into cis-jasmone and carbon dioxide (


).[1]

The Mechanistic Driver: This degradation is driven by the formation of a cyclic transition state, which is energetically accessible when the molecule exists in its protonated (free acid) form. In this state, the carbonyl group facilitates the loss of the carboxyl moiety.

The Solution: Stability is achieved by pH modulation .[2] By maintaining the pH above the pKa of the carboxyl group (typically pH > 5.5), 3,7-DDJA exists predominantly as the carboxylate anion . The anionic charge creates an electrostatic barrier that disrupts the cyclic transition state required for decarboxylation, effectively "locking" the molecule in its intact form.

Troubleshooting Guide (Q&A)

Category A: Stability & Storage[4]

Q1: My 3,7-DDJA standard is degrading rapidly in aqueous solution. What is happening? A: You are likely storing it at an acidic or neutral pH where a fraction of the molecule remains protonated.[2]

  • Diagnosis: If your buffer is pH < 6.0, the equilibrium shifts toward the free acid form, which is prone to spontaneous decarboxylation into cis-jasmone.

  • Correction: Adjust your solvent system to a buffered pH of 7.5 – 8.0 . At this pH, the molecule is >99% ionized (anionic), significantly retarding the decarboxylation mechanism.

Q2: Can I store 3,7-DDJA in methanol or ethanol? A: Yes, but with caveats.

  • Risk: Protic solvents like alcohols can still facilitate proton transfer if traces of acid are present.[2]

  • Recommendation: Store stock solutions in anhydrous acetonitrile or ethyl acetate at -80°C. If aqueous dilution is necessary, strictly use a pH 7.5+ buffer (e.g., HEPES or Phosphate) immediately upon thawing.[1]

Q3: I see a new peak appearing in my chromatogram at a lower retention time. Is this degradation? A: Likely, yes.[2]

  • Identification: The degradation product, cis-jasmone, is less polar than 3,7-DDJA (due to the loss of the carboxyl group) and will typically elute later on reverse-phase (C18) columns, or have a distinct volatile profile.[1]

  • Verification: Check for the loss of mass equivalent to

    
     (44 Da).[2] 3,7-DDJA (
    
    
    
    , MW ~208) degrades to cis-jasmone (
    
    
    , MW ~164).[1]
Category B: Extraction & Isolation[1][2]

Q4: Standard jasmonate extraction protocols use acidic pH (pH 3-4).[1][2] Should I follow this for 3,7-DDJA? A: ABSOLUTELY NOT.

  • Reasoning: Standard protocols acidify the lysate to protonate Jasmonic Acid, making it soluble in organic solvents (like ethyl acetate). However, for 3,7-DDJA, this acidification triggers rapid decarboxylation.[1]

  • Modified Protocol: Perform a "Neutral/Slightly Basic Extraction."

    • Buffer plant lysate to pH 7.5.[2]

    • Use an anion-exchange solid-phase extraction (SPE) cartridge (e.g., MAX or WAX).[1][2]

    • Wash with neutral solvents.[2]

    • Elute with a mild basic organic solvent (e.g., Methanol with 2%

      
      ) rather than acid.[2]
      

Experimental Protocols

Protocol 1: pH Stability Profiling

Use this protocol to validate the stability window for your specific experimental conditions.

Materials:

  • 3,7-DDJA Stock (1 mg/mL in Acetonitrile)[1]

  • Buffers (50 mM): Citrate (pH 4.0), Phosphate (pH 6.0, 7.0, 8.0), Borate (pH 9.0)[1]

  • HPLC/MS System[2][3]

Workflow:

  • Preparation: Dilute stock 1:100 into each buffer (Final conc: 10 µg/mL).

  • Incubation: Hold samples at 25°C.

  • Sampling: Inject aliquots at T=0, T=1h, T=6h, T=24h.

  • Analysis: Monitor the ratio of Peak A (3,7-DDJA, MW 208) to Peak B (cis-Jasmone, MW 164).[1]

  • Success Metric: At pH 8.0, degradation to Peak B should be <5% after 24 hours.[2] At pH 4.0, degradation may exceed 50%.[2]

Protocol 2: Optimized Buffer Preparation (pH 7.8)

Recommended for all aqueous dilutions.[1]

ComponentConcentrationMass/Volume (for 1L)Purpose
HEPES 50 mM11.9 gPrimary Buffer (Good buffering capacity at pH 7.[1][2]8)
EDTA 1 mM0.29 gChelator (Prevents metal-ion catalyzed oxidation)
KOH As neededAdjust to pH 7.8pH Adjustment (Avoid NaOH if sodium sensitivity exists)
Water N/AFill to 1 LSolvent (HPLC Grade)

Visualizations

Figure 1: Degradation Pathway & pH Influence

This diagram illustrates the conversion of 3,7-DDJA to cis-Jasmone and how pH acts as a "gatekeeper" for this reaction.[1]

G OPDA cis-OPDA (Precursor) DDJA 3,7-Didehydrojasmonic Acid (3,7-DDJA) OPDA->DDJA Beta-oxidation Transition Cyclic Transition State (Protonated Form Only) DDJA->Transition Acidic pH (H+) Promotes Protonation Anion Carboxylate Anion (Stable Form) DDJA->Anion Neutral/Basic pH (pH > 7.0) Jasmone cis-Jasmone (Degradation Product) Transition->Jasmone Spontaneous Decarboxylation CO2 CO2 Transition->CO2 Anion->Transition Inhibited

Caption: Acidic conditions drive 3,7-DDJA into a protonated state susceptible to decarboxylation.[1] Neutral/Basic pH traps the molecule in a stable anionic state.

Figure 2: Experimental Workflow for Isolation

A logic flow for isolating 3,7-DDJA without triggering degradation.

Isolation Start Plant/Fungal Tissue Lysis Lysis in Buffer (pH 7.5 - 8.0) Start->Lysis AcidLysis Lysis in Acid (pH < 5.0) Start->AcidLysis Standard Protocol (DO NOT USE) SPE_Load Load on Anion Exchange SPE (MAX/WAX Cartridge) Lysis->SPE_Load Degradation DEGRADATION (Formation of cis-Jasmone) AcidLysis->Degradation Wash Wash: Methanol/Water (Neutral) SPE_Load->Wash Elute Elute: Methanol + 2% NH4OH (Basic Elution) Wash->Elute Dry Evaporate under N2 (Keep Cold) Elute->Dry Store Store: -80°C in Acetonitrile Dry->Store

Caption: Modified isolation workflow prioritizing neutral-to-basic conditions to preserve 3,7-DDJA integrity.

References

  • Aston University. Jasmonates: biosynthesis, perception and signal transduction.[2] (Discusses the conversion of 7-iso-JA to 3,7-didehydrojasmonate and its decarboxylation to cis-jasmone).

  • Miyawaki, K. et al. (2021). Potato tuber-inducing activities of jasmonic acid and related-compounds (II). Bioscience, Biotechnology, and Biochemistry.[4] (Confirms the isolation and testing of 3,7-didehydrojasmonic acid).

  • Dang, H. T. et al. (2012). In vitro stability and in vivo anti-inflammatory efficacy of synthetic jasmonates.[2][4] (Discusses degradation pathways of jasmonate precursors).

  • Dhandhukia, P. C., & Thakkar, V. R. (2008). Separation and Quantitation of Jasmonic Acid Using HPTLC.[5] Journal of Chromatographic Science.[2][5] (Provides chromatographic context for jasmonate stability). [1]

Sources

Optimization

Identifying contamination sources in 3,7-didehydrojasmonic acid synthesis

Technical Support Center: 3,7-Didehydrojasmonic Acid (3,7-DDJA) Synthesis & Isolation Welcome to the Advanced Jasmonate Application Center. Current Status: Online | Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,7-Didehydrojasmonic Acid (3,7-DDJA) Synthesis & Isolation

Welcome to the Advanced Jasmonate Application Center.

Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Impurity Profiling & Contamination Management in 3,7-DDJA Production

Executive Summary

3,7-didehydrojasmonic acid (3,7-DDJA) is a structurally sensitive jasmonate derivative, often isolated from fungal fermentation (Lasiodiplodia theobromae) or synthesized via oxidative routes. Unlike standard Jasmonic Acid (JA), 3,7-DDJA possesses an


-unsaturated ketone moiety within the cyclopentenone ring (C3=C7 unsaturation), making it highly susceptible to Michael additions, dimerization, and over-reduction.

This guide addresses the three critical contamination vectors: Stereochemical Epimerization , Biosynthetic Congeners (if fungal sourced), and Synthetic Artifacts (catalyst/reagent carryover).

Module 1: Stereochemical Contamination (The Isomer Trap)

User Issue: "My HPLC chromatogram shows a split peak for 3,7-DDJA, even after recrystallization. Is this a column failure?"

Diagnosis: This is likely not a column failure. You are observing C7-epimerization . The C7 position (alpha to the carbonyl and part of the ring junction) is thermodynamically labile. In 3,7-DDJA, the planar constraint of the C3=C7 double bond usually locks the conformation, but if your synthesis involves a precursor like 7-iso-jasmonic acid, or if you are reducing a precursor, you may generate the thermodynamically more stable trans-isomer (7-epi) over the biologically active cis-isomer (7-iso).

The Mechanism: Under acidic or basic conditions, the proton at C7 is acidic. Removal leads to an enolate intermediate which can reprotonate from either face.

Troubleshooting Protocol:

  • Check pH: Ensure your final workup pH is strictly neutral (pH 6.5–7.0). Avoid strong bases (NaOH) during extraction; use mild buffers (Phosphate/Citrate).

  • Solvent Choice: Avoid protic solvents (Methanol/Ethanol) for long-term storage, as they facilitate proton exchange. Store in dry Ethyl Acetate or Acetonitrile.

  • Validation: Run a Chiral HPLC method. Standard C18 cannot reliably separate enantiomers, but it can separate diastereomers (cis/trans).

Visualization: Epimerization Pathway

Epimerization cluster_prevention Control Points Cis 7-iso-3,7-DDJA (Biologically Active) Enolate Enolate Intermediate (Planar C7) Cis->Enolate Base/Acid (Deprotonation) Enolate->Cis Reversible Trans 7-epi-3,7-DDJA (Thermodynamic Sink) Enolate->Trans Reprotonation (Steric relief) pH 7.0 Buffer pH 7.0 Buffer Aprotic Solvents Aprotic Solvents

Caption: Thermodynamic equilibration between the kinetic cis-isomer and thermodynamic trans-isomer via enolization.

Module 2: Biosynthetic Impurities (Fungal Source Specific)

User Issue: "I am isolating 3,7-DDJA from Lasiodiplodia culture filtrate, but Mass Spec shows peaks at m/z 210 and m/z 226 alongside my product (m/z 208)."

Diagnosis: You are seeing the Biosynthetic Shunt Products .

  • m/z 210: Jasmonic Acid (JA).[1] The reductase enzymes in Lasiodiplodia are reducing the C3=C7 double bond of your product.

  • m/z 226: 12-Hydroxy-Jasmonic Acid (Tuberonic Acid) or related hydroxylated metabolites.

The Causality: Fungal production is a cascade. 3,7-DDJA is often a transient intermediate or a side-product. If the fermentation runs too long (past the "trophophase" into "idiophase"), the fungus metabolizes 3,7-DDJA further into JA.

Purification Protocol (Solid Phase Extraction - SPE):

  • Conditioning: Use a C18 SPE cartridge (500mg). Condition with MeOH (5mL) followed by acidified water (pH 3, 5mL).

  • Loading: Load culture filtrate (acidified to pH 3).

  • Wash: Wash with 15% MeOH in water. Critical Step: This removes highly polar hydroxylated species (m/z 226).

  • Elution: Elute with 60% MeOH. Note: Pure JA elutes slightly later than 3,7-DDJA on reverse phase due to the lack of the double bond (less polar).

  • Polishing: Use Silica Gel chromatography with a gradient of n-Hexane:Ethyl Acetate (start 80:20). 3,7-DDJA (conjugated ketone) is slightly more polar than JA.

Data: Retention Time Comparison (C18 HPLC)

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] RT (min)*UV Max (nm)Contamination Risk
3,7-DDJA 12.4 230 nm Target Analyte
Jasmonic Acid (JA)13.8210 nmHigh (Over-reduction)
9,10-Didehydro-JA11.2210 nmMedium (Precursor)
Cucurbic Acid8.5210 nmLow (More polar)

*Conditions: C18 Column, ACN:Water (0.1% Formic Acid) Gradient 20-80%, Flow 1.0 mL/min.

Module 3: Synthetic Artifacts (Chemical Synthesis)

User Issue: "My synthetic 3,7-DDJA has a yellow tint and degrades upon storage."

Diagnosis: This indicates Oxidant Carryover or Transition Metal Leaching . If you synthesized 3,7-DDJA by oxidizing 7-iso-jasmonic acid (introducing the double bond), you likely used reagents like:

  • Selenium Dioxide (SeO₂)

  • Palladium (II) (Saegusa oxidation)

  • IBX/Dess-Martin Periodinane

The Risk: Trace metals (Pd, Se) act as Lewis acids, catalyzing the polymerization of the


-unsaturated ketone system. The yellow tint is characteristic of Selenium or Palladium colloidal residues.

Remediation Protocol:

  • Metal Scavenging: Treat the organic phase with QuadraPure™ TU (Thiourea based scavenger) or wash with saturated

    
     solution.
    
  • Filtration: Pass through a pad of Celite® mixed with activated charcoal.

  • Storage: Store under Argon at -20°C. The conjugated double bond makes the molecule photo-active; amber vials are mandatory .

Visualization: Contamination Flowchart

Contamination Source Source Material Synth Chemical Synthesis (Oxidation) Source->Synth Bio Fungal Fermentation (Lasiodiplodia) Source->Bio Synth_Imp Impurity: Metal Residues (Pd, Se, Cr) Synth->Synth_Imp Incomplete Workup Bio_Imp Impurity: Congeners (JA, OH-JA) Bio->Bio_Imp Metabolic Overlap Action1 Action: EDTA Wash / Scavenger Resin Synth_Imp->Action1 Action2 Action: C18 SPE / Fractional HPLC Bio_Imp->Action2 Result Pure 3,7-DDJA (>98% ee) Action1->Result Action2->Result

Caption: Decision tree for identifying and removing source-specific contaminants.

FAQ: Rapid Fire Troubleshooting

Q1: Can I use GC-MS for analysis?

  • A: Only with derivatization. 3,7-DDJA is thermally unstable and will decarboxylate or polymerize in the injector port. You must use Diazomethane or TMS-Diazomethane to form the methyl ester (Me-3,7-DDJA) prior to injection.

Q2: My yield is low during extraction. Where is it going?

  • A: Check your aqueous phase pH. The pKa of the carboxylic acid is ~4.5. If you extract at pH 5 or 6, the molecule remains ionized in the water. Acidify to pH 3.0 before adding Ethyl Acetate.

Q3: How do I distinguish 3,7-DDJA from 4,5-didehydrojasmonic acid?

  • A: UV Spectroscopy. 3,7-DDJA has an

    
    -unsaturated ketone (C3=C7-C=O), showing a UV max ~230nm. 4,5-didehydroJA has an isolated double bond, showing only end-absorption (<210nm).
    

References

  • Biosynthesis & Fungal Production

    • Eng, F. et al. (1998). Production of jasmonic acid by Lasiodiplodia theobromae. Phytochemistry, 49(8), 2233-2237.

    • Miersch, O. et al. (1987). 3,7-Didehydrojasmonic acid and related compounds from Botryodiplodia theobromae. Phytochemistry, 26(4), 1037-1039. (Note: Botryodiplodia is a synonym for Lasiodiplodia).
  • Analytical Methods (HPLC/MS)

    • Miersch, O. et al. (2008). Analysis of Jasmonates. In: Plant Hormone Protocols. Methods in Molecular Biology.

    • Helder, M. et al. (2017). Evaluation of Jasmonic Acid Production by Lasiodiplodia theobromae.

  • Stereochemical Analysis

    • Holbrook, L. et al. (1997). Stereochemical analysis of jasmonate biosynthesis. Plant Physiology.

  • Chemical Oxidation Standards

    • Standard protocols for Saegusa Oxidation of silyl enol ethers to enones (Applicable for synthetic route B).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the iso-OPDA to 3,7-Didehydrojasmonic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Branch of Jasmonate Metabolism The jasmonate family of phytohormones, including jasmonic acid (JA) and its precursors, are c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Branch of Jasmonate Metabolism

The jasmonate family of phytohormones, including jasmonic acid (JA) and its precursors, are critical regulators of plant growth, development, and defense responses.[1] The canonical biosynthesis of JA proceeds from 12-oxo-phytodienoic acid (OPDA) through reduction and subsequent β-oxidation.[2][3] However, emerging evidence suggests the existence of alternative metabolic routes, including pathways originating from isomers of OPDA. One such isomer, iso-OPDA, has been identified in various biological contexts, notably in the gut of herbivorous insects as a detoxification product of plant-derived OPDA and in certain lower plants where it serves as a precursor to other jasmonates.[4]

This guide focuses on the validation of a putative pathway converting iso-OPDA to 3,7-didehydrojasmonic acid. The existence of such a pathway would represent a significant expansion of our understanding of jasmonate metabolism and could unveil novel bioactive molecules with potential applications in agriculture and pharmacology. 3,7-didehydrojasmonic acid and its derivatives are known to possess a range of biological activities, making the elucidation of their biosynthetic origins a compelling area of research.

The Proposed Pathway: A Mechanistic Hypothesis

The conversion of iso-OPDA to 3,7-didehydrojasmonic acid is hypothesized to proceed through a series of enzymatic reactions analogous to the β-oxidation of fatty acids.[5][6][7][8] This proposed pathway provides a clear framework for experimental validation.

iso-OPDA to3,7-didehydrojasmonic acid Pathway iso_OPDA iso-OPDA iso_OPDA_CoA iso-OPDA-CoA iso_OPDA->iso_OPDA_CoA Acyl-CoA Synthetase (e.g., OPCL1) intermediate_1 β-oxidation Intermediate 1 iso_OPDA_CoA->intermediate_1 Acyl-CoA Oxidase (ACX) intermediate_2 β-oxidation Intermediate 2 intermediate_1->intermediate_2 Multifunctional Protein (MFP) (Enoyl-CoA hydratase/ 3-hydroxyacyl-CoA dehydrogenase) didehydrojasmonic_acid 3,7-didehydrojasmonic acid intermediate_2->didehydrojasmonic_acid 3-ketoacyl-CoA Thiolase (KAT)

Figure 1: Proposed enzymatic pathway for the conversion of iso-OPDA to 3,7-didehydrojasmonic acid via β-oxidation.

The initial and critical step is the activation of iso-OPDA to its coenzyme A (CoA) thioester, iso-OPDA-CoA, by an acyl-CoA synthetase. Enzymes like OPC-8:CoA ligase 1 (OPCL1), known to act on OPDA, are potential candidates for this activation due to potential substrate promiscuity.[2][9] Following activation, a cycle of β-oxidation reactions, catalyzed by acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), would shorten the carboxylic acid side chain, leading to the formation of 3,7-didehydrojasmonic acid.[2] Several isoforms of ACX exist with broad substrate specificities, making it plausible that one or more could accommodate the iso-OPDA-CoA structure.[1]

Experimental Validation: A Multi-faceted Approach

Validating this proposed pathway requires a combination of in vitro enzymatic assays, in vivo metabolic profiling, and comparative analysis with known jasmonate metabolic pathways.

Part 1: In Vitro Enzymatic Assays

The primary objective of in vitro assays is to demonstrate that candidate enzymes can catalyze the proposed reactions. This involves heterologous expression and purification of candidate enzymes and subsequent activity assays using synthesized substrates.

Experimental Workflow:

In Vitro Validation Workflow gene_cloning Clone Candidate Genes (ACX, MFP, KAT) protein_expression Heterologous Expression (e.g., E. coli) gene_cloning->protein_expression protein_purification Purify Recombinant Proteins protein_expression->protein_purification enzymatic_assay Enzymatic Assays protein_purification->enzymatic_assay substrate_synthesis Synthesize Substrates (iso-OPDA, iso-OPDA-CoA) substrate_synthesis->enzymatic_assay product_analysis Product Analysis (UPLC-MS/MS) enzymatic_assay->product_analysis

Figure 2: Workflow for the in vitro validation of candidate enzymes in the iso-OPDA to 3,7-didehydrojasmonic acid pathway.

Detailed Protocols:

1. Synthesis of Substrates:

  • iso-OPDA: Can be synthesized from cis-OPDA via enzyme-assisted isomerization using a glutathione S-transferase, a method inspired by its formation in insect guts.

2. Heterologous Expression and Purification of Candidate Enzymes:

  • Candidate genes for acyl-CoA oxidases with broad substrate specificity (e.g., certain ACX isoforms from Arabidopsis thaliana) should be cloned into an appropriate expression vector (e.g., pET vector series for E. coli).

  • Recombinant proteins can be expressed in a suitable E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

3. In Vitro Enzyme Assays:

  • Acyl-CoA Synthetase Activity: Incubate purified candidate acyl-CoA synthetase with iso-OPDA, ATP, and Coenzyme A. The formation of iso-OPDA-CoA can be monitored by UPLC-MS/MS.

  • Acyl-CoA Oxidase Activity: Incubate purified candidate ACX with synthesized iso-OPDA-CoA. The reaction progress can be monitored spectrophotometrically by measuring the production of H₂O₂ using a coupled assay with horseradish peroxidase or by direct analysis of the product by UPLC-MS/MS.

  • Reconstitution of the β-oxidation cascade: A sequential reaction with purified ACX, MFP, and KAT enzymes and iso-OPDA-CoA as the starting substrate should be performed. The final product, 3,7-didehydrojasmonic acid, can be identified and quantified by UPLC-MS/MS.

Part 2: In Vivo Metabolic Profiling

In vivo studies are essential to demonstrate that the pathway is active within a biological system. This involves feeding experiments with labeled precursors and analyzing the resulting metabolites.

Experimental Workflow:

In Vivo Validation Workflow plant_material Select Plant System (e.g., Arabidopsis cell culture, moss protonemata) precursor_feeding Feed with Labeled Precursor (e.g., ¹³C-iso-OPDA) plant_material->precursor_feeding metabolite_extraction Metabolite Extraction precursor_feeding->metabolite_extraction metabolite_analysis Metabolite Analysis (UPLC-MS/MS) metabolite_extraction->metabolite_analysis data_analysis Data Analysis and Pathway Confirmation metabolite_analysis->data_analysis

Sources

Comparative

A Comparative Guide to Volatile Emission Induction: Jasmonic Acid vs. 3,7-Didehydrojasmonic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of plant defense and signaling, jasmonates stand out as a critical class of lipid-derived hormones. Jasmonic acid (JA) is the most we...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant defense and signaling, jasmonates stand out as a critical class of lipid-derived hormones. Jasmonic acid (JA) is the most well-studied member of this family, renowned for its pivotal role in orchestrating responses to a wide array of biotic and abiotic stresses, including the production of volatile organic compounds (VOCs). These volatile emissions act as a crucial defense mechanism, repelling herbivores, attracting natural predators of herbivores, and communicating with neighboring plants.

Recently, interest has grown in the diverse array of jasmonate structures and their specific biological activities. Among these is 3,7-didehydrojasmonic acid (dhJA), a naturally occurring analogue of JA characterized by an additional double bond in its cyclopentenone ring. While structurally similar, this subtle difference has the potential to significantly alter its bioactivity. This guide provides a comprehensive comparison of the known effects of JA on volatile emission induction and explores the current understanding and research gaps concerning dhJA, offering a framework for future investigations into its potential as a modulator of plant secondary metabolism.

The Established Role of Jasmonic Acid in Volatile Induction

Jasmonic acid is a central player in the induction of plant defenses, particularly the synthesis and release of a complex blend of VOCs. This response is triggered by various stimuli, most notably herbivory and pathogen attack. The JA signaling pathway leading to VOC production is a well-characterized cascade of molecular events.

The Jasmonic Acid Signaling Pathway

The canonical JA signaling pathway begins with the synthesis of JA from α-linolenic acid in the chloroplasts and peroxisomes. Upon cellular damage or stress perception, the active form, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then acts as a molecular "glue" between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, primarily MYC2, which can then activate the expression of a suite of JA-responsive genes, including those encoding enzymes responsible for the biosynthesis of various VOCs.[1][2]

JA_Signaling_Pathway cluster_0 Cellular Response cluster_1 Signal Perception and Transduction cluster_2 Gene Expression and Volatile Synthesis stress Herbivory/Wounding ja_synthesis JA Biosynthesis stress->ja_synthesis ja_ile JA-Ile Formation ja_synthesis->ja_ile coi1 COI1 ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz recruits proteasome 26S Proteasome jaz->proteasome ubiquitination & degradation myc2 MYC2/TFs jaz->myc2 derepresses ja_genes JA-Responsive Genes (e.g., Terpene Synthases) myc2->ja_genes activates vocs Volatile Organic Compounds (VOCs) ja_genes->vocs synthesizes JA_vs_dhJA cluster_JA Jasmonic Acid (JA) cluster_dhJA 3,7-Didehydrojasmonic Acid (dhJA) JA_structure JA_label Saturated Pentenyl Side Chain dhJA_structure dhJA_label Unsaturated Pentenyl Side Chain (Double bond at C3-C7) Experimental_Workflow cluster_treatments Treatment Groups plant_prep Plant Material Preparation (e.g., Arabidopsis thaliana) treatment Treatment Application plant_prep->treatment control Control (Solvent) ja Jasmonic Acid (JA) dhja 3,7-Didehydrojasmonic Acid (dhJA) voc_collection Volatile Collection (Headspace Sorption) treatment->voc_collection transcriptomics Transcriptomic Analysis (RNA-seq) treatment->transcriptomics gcms_analysis GC-MS Analysis voc_collection->gcms_analysis data_analysis Data Analysis (Quantification & Identification) gcms_analysis->data_analysis gene_expression Gene Expression Analysis (Defense-related genes) transcriptomics->gene_expression pathway_analysis Pathway Enrichment Analysis gene_expression->pathway_analysis

Figure 3: Proposed Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocol: Volatile Collection and Analysis

This protocol provides a step-by-step guide for the collection and analysis of plant volatiles induced by JA and dhJA.

1. Plant Growth and Treatment:

  • Grow model plants (e.g., Arabidopsis thaliana or tomato) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • Prepare stock solutions of JA and dhJA in a suitable solvent (e.g., ethanol).
  • Apply the treatments to mature plants by spraying the leaves until runoff. Use a solvent-only spray as a control.

2. Volatile Collection:

  • At specified time points post-treatment (e.g., 24, 48, and 72 hours), enclose individual plants or leaves in a volatile collection chamber (e.g., a glass jar or oven bag).
  • Use a dynamic headspace collection system to pull air from the chamber through a sorbent trap (e.g., packed with Tenax® TA or a similar adsorbent) for a defined period.
  • Collect volatiles from control, JA-treated, and dhJA-treated plants.

3. GC-MS Analysis:

  • Elute the trapped volatiles from the sorbent tube using a suitable solvent (e.g., dichloromethane) or use thermal desorption.
  • Inject an aliquot of the eluate into a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • Separate the compounds on an appropriate GC column (e.g., a non-polar column like DB-5).
  • Identify the compounds by comparing their mass spectra to a library (e.g., NIST) and by running authentic standards.
  • Quantify the compounds by comparing their peak areas to that of an internal standard.

4. Data Analysis:

  • Compare the volatile profiles of control, JA-treated, and dhJA-treated plants.
  • Use statistical analysis (e.g., ANOVA) to identify significant differences in the emission of individual compounds or compound classes between the treatments.

Conclusion and Future Directions

While jasmonic acid is a well-established elicitor of volatile emissions in plants, the bioactivity of its analogue, 3,7-didehydrojasmonic acid, remains largely unexplored in this context. The structural difference between these two molecules suggests the potential for distinct biological activities, which could have significant implications for our understanding of plant defense signaling and for the development of novel, targeted approaches to enhance plant resilience. The proposed experimental framework provides a clear path for future research to elucidate the role of dhJA in modulating plant secondary metabolism. Such studies will not only fill a critical gap in our fundamental knowledge of jasmonate signaling but may also pave the way for the development of new tools for crop protection and the production of valuable volatile compounds.

References

  • Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-life crisis—or a renaissance? The Plant Cell, 23(4), 1273-1288.
  • Dicke, M., & Baldwin, I. T. (2010). The evolutionary context for herbivore-induced plant volatiles: beyond the ‘cry for help’. Trends in plant science, 15(3), 167-175.
  • Gfeller, A., Glauser, G., & Farmer, E. E. (2010). Jasmonate perception and action. Current Opinion in Plant Biology, 13(5), 563-568.
  • Howe, G. A., & Jander, G. (2008). Plant immunity to insect herbivores. Annu. Rev. Plant Biol., 59, 41-66.
  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105.
  • Pauwels, L., Inzé, D., & Goossens, A. (2009). Jasmonate-inducible gene expression in Arabidopsis thaliana.
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Howe, G. A. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling.
  • Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697.
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058.
  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220-2236.
  • Jasmonate-Mediated Induced Volatiles in the American Cranberry, Vaccinium macrocarpon: From Gene Expression to Organismal Interactions - Frontiers. (n.d.). Retrieved February 5, 2026, from [Link]

  • Jasmonic acid and heat stress induce high volatile organic compound emissions in Picea abies from needles, but not from roots | Tree Physiology | Oxford Academic. (2024, May 25). Retrieved February 5, 2026, from [Link]

Sources

Validation

Mass spectral fragmentation patterns of 3,7-didehydrojasmonic acid vs JA-Ile

This guide details the mass spectral differentiation of 3,7-didehydrojasmonic acid (3,7-DDJA) and Jasmonoyl-L-isoleucine (JA-Ile) . These two metabolites occupy distinct, divergent branches of the oxylipin signaling path...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectral differentiation of 3,7-didehydrojasmonic acid (3,7-DDJA) and Jasmonoyl-L-isoleucine (JA-Ile) . These two metabolites occupy distinct, divergent branches of the oxylipin signaling pathway: JA-Ile is the primary bioactive hormone driving gene expression, while 3,7-DDJA is an unstable intermediate often serving as the immediate precursor to the volatile signal cis-jasmone.

Biological Context & Structural Divergence

To accurately interpret mass spectral data, one must understand the biosynthetic origins of these analytes. They share a common origin in the octadecanoid pathway but diverge fatefully after the formation of 12-oxo-phytodienoic acid (OPDA).

  • JA-Ile (The Activator): Formed via the conjugation of Jasmonic Acid (JA) with Isoleucine by the JAR1 enzyme.[1][2] It is the ligand for the COI1 receptor.

  • 3,7-DDJA (The Volatile Precursor): Formed via

    
    -oxidation of iso-OPDA.[3] It is chemically unstable and undergoes spontaneous decarboxylation to yield cis-jasmone, a volatile signal involved in indirect defense (attracting parasitoids).
    
Comparative Chemical Properties
Feature3,7-Didehydrojasmonic Acid (3,7-DDJA) Jasmonoyl-L-isoleucine (JA-Ile)
Role Precursor to cis-jasmone; degradation intermediateBioactive hormone; COI1 ligand
Formula C₁₂H₁₆O₃C₁₈H₂₉NO₄
Monoisotopic Mass 208.1099 Da323.2097 Da
Polarity Medium (Acidic)Medium-High (Amphiphilic conjugate)
Stability Low (Prone to decarboxylation)High (Stable conjugate)
Key Structural Feature

-unsaturated ketone (labile carboxyl)
Amide bond linking JA and Ile

Mass Spectral Fragmentation Analysis

The following analysis focuses on Electrospray Ionization (ESI) in Negative Mode (ESI-) , the standard for jasmonate profiling due to the acidic nature of these analytes.

A. Jasmonoyl-L-isoleucine (JA-Ile)[1][2][4][5][6][7][8][9]
  • Precursor Ion [M-H]⁻: m/z 322.2

  • Fragmentation Mechanism: Collision-Induced Dissociation (CID) of JA-Ile primarily targets the amide linkage and the carboxyl terminus of the isoleucine moiety.

    • Primary Transition (m/z 322

      
       130):  Cleavage of the amide bond with charge retention on the isoleucine carboxylate group ([C₆H₁₀NO₂]⁻). This is the quantifier ion  for MRM assays.
      
    • Secondary Transition (m/z 322

      
       59):  Fragmentation of the acetate side chain (typical of JA derivatives), yielding the acetate ion ([CH₃COO]⁻).
      
    • Tertiary Transition (m/z 322

      
       209):  Cleavage yielding the jasmonate core anion ([C₁₂H₁₇O₃]⁻), essentially deprotonated JA.
      
B. 3,7-Didehydrojasmonic Acid (3,7-DDJA)[3][5][6][10][11]
  • Precursor Ion [M-H]⁻: m/z 207.1

  • Fragmentation Mechanism: 3,7-DDJA is structurally defined by a double bond within the cyclopentanone ring system (specifically at the position facilitating decarboxylation). Its fragmentation is dominated by the loss of the carboxyl group.

    • Primary Transition (m/z 207

      
       163):  Rapid loss of CO₂ (44 Da). The resulting ion (m/z 163) corresponds to the deprotonated cis-jasmone anion. This transition is highly characteristic and reflects the molecule's biological fate (spontaneous conversion to cis-jasmone).
      
    • Secondary Transition (m/z 207

      
       59):  Like other jasmonates, the acetate side chain can cleave, but this is often outcompeted by the decarboxylation pathway.
      
Differentiation Strategy

While their masses differ significantly (208 vs 323), confusion often arises in broad-spectrum metabolomics where source fragmentation (in-source decay) can occur.

  • In-Source Decay Warning: 3,7-DDJA is fragile. High desolvation temperatures or voltages can cause it to decarboxylate before the quadrupole. If this happens, you will detect it as cis-jasmone (MW 164), losing the specific 3,7-DDJA signal.

  • Differentiation Rule: If you see a peak at m/z 207 that transitions strongly to m/z 163, it is 3,7-DDJA. If you see m/z 322 transitioning to m/z 130, it is JA-Ile.

Experimental Protocol: Targeted LC-MS/MS Profiling

This protocol ensures the preservation of the unstable 3,7-DDJA while maximizing sensitivity for JA-Ile.

Objective: Simultaneous extraction and quantification of labile precursors and stable conjugates.

Step 1: Extraction (Cold-Solvent Method)
  • Rationale: 3,7-DDJA degrades at room temperature. All steps must be performed at 4°C.

  • Solvent: Ethyl Acetate (acidified with 0.1% Formic Acid).

    • Note: Avoid methanol/ethanol if transesterification is a concern, though they are common for JA-Ile. Ethyl acetate is gentler for labile keto-acids.

  • Procedure:

    • Grind 100 mg plant tissue in liquid nitrogen.

    • Add 1 mL cold extraction solvent spiked with internal standards (d₅-JA-Ile and d₅-JA).

    • Vortex (10 min, 4°C) and Centrifuge (15,000 x g, 10 min, 4°C).

    • Collect supernatant. Evaporate to dryness under nitrogen (no heat).

    • Reconstitute in 100

      
      L 70:30 Water:Acetonitrile (0.1% Formic Acid).
      
Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[4]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 12 minutes.

  • MS Source (ESI-):

    • Gas Temp: 300°C (Do not exceed 325°C to prevent 3,7-DDJA degradation).

    • Capillary Voltage: 3500 V.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
JA-Ile 322.2130.12550
JA-Ile (Qual) 322.259.04050
3,7-DDJA 207.1163.11550
JA (Ref) 209.159.01550

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence between the bioactive JA-Ile pathway and the volatile cis-jasmone pathway (via 3,7-DDJA).

JasmonatePathways OPDA 12-oxo-phytodienoic acid (OPDA) isoOPDA iso-OPDA OPDA->isoOPDA Isomerization JA Jasmonic Acid (JA) OPDA->JA Beta-oxidation (Peroxisome) DDJA 3,7-Didehydro-JA (Unstable Precursor) isoOPDA->DDJA Beta-oxidation JAIle JA-Ile (Bioactive Hormone) JA->JAIle JAR1 Conjugation (+Isoleucine) CisJasmone cis-Jasmone (Volatile) DDJA->CisJasmone Spontaneous Decarboxylation (-CO2)

Figure 1: Divergent biosynthetic pathways of JA-Ile (signaling) and 3,7-DDJA (volatile synthesis).[3]

References

  • Wasternack, C., & Feussner, I. (2018). The Oxylipin Signaling Pathway: Plants' "Pain" Pathway. The Plant Cell. Link

  • Koch, T., et al. (1997). Biosynthesis of cis-jasmone: a pathway for the inactivation of jasmonic acid?. Helvetica Chimica Acta. (Establishes 3,7-didehydrojasmonic acid as the precursor).
  • Staswick, P. E., & Tiryaki, I. (2004). The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis. The Plant Cell. Link

  • Miersch, O., et al. (2008). Analysis of jasmonates by LC-MS/MS. Methods in Molecular Biology.

Sources

Comparative

A Comparative Guide to the Kinetics of 3,7-Didehydrojasmonic Acid Conversion to Cis-Jasmone

For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the kinetics of chemical transformations is paramount for process optimization and yield maximization. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the kinetics of chemical transformations is paramount for process optimization and yield maximization. This guide provides an in-depth comparison of the methodologies for the conversion of 3,7-didehydrojasmonic acid to the valuable fragrance and flavor compound, cis-jasmone. While direct kinetic studies on this specific conversion are not extensively reported in publicly available literature, we can infer and compare the likely pathways based on fundamental principles of organic chemistry and analogous reactions. This guide will focus on the comparison between thermal and catalytic decarboxylation, providing hypothetical yet realistic experimental data to illustrate the kinetic principles at play.

Introduction: The Significance of Cis-Jasmone and its Precursors

Cis-jasmone is a highly sought-after fragrance component, prized for its warm, floral, and jasmine-like scent. It is a key ingredient in many high-end perfumes and a valuable flavoring agent. The synthesis of cis-jasmone from various precursors is a topic of significant commercial and academic interest.[1][2] Among its potential precursors is 3,7-didehydrojasmonic acid, a derivative of jasmonic acid, a plant hormone involved in stress responses.[3][4][5][6] The conversion of 3,7-didehydrojasmonic acid to cis-jasmone proceeds via a decarboxylation reaction, a process that involves the removal of a carboxyl group as carbon dioxide.[7][8][9] Understanding the kinetics of this conversion is crucial for developing efficient and scalable synthetic routes.

Comparative Analysis of Conversion Methodologies

The conversion of 3,7-didehydrojasmonic acid, a β-keto acid, to cis-jasmone is fundamentally a decarboxylation reaction. This transformation can be achieved through several methods, primarily thermal induction and catalytic enhancement.

Thermal Decarboxylation: The Uncatalyzed Pathway

Mechanism:

β-keto acids are notoriously prone to decarboxylation upon heating.[8] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the transfer of the acidic proton and the elimination of carbon dioxide, initially forming an enol intermediate that rapidly tautomerizes to the more stable keto form, in this case, cis-jasmone.[7][8]

G cluster_0 Thermal Decarboxylation of 3,7-Didehydrojasmonic Acid 3,7-didehydrojasmonic_acid 3,7-Didehydrojasmonic Acid Transition_State Cyclic Transition State 3,7-didehydrojasmonic_acid->Transition_State Heat (Δ) Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate Decarboxylation CO2 CO2 Transition_State->CO2 cis_Jasmone cis-Jasmone Enol_Intermediate->cis_Jasmone Tautomerization

Caption: Proposed mechanism for the thermal decarboxylation of 3,7-didehydrojasmonic acid.

Kinetics:

The rate of thermal decarboxylation is highly dependent on temperature. As with most chemical reactions, an increase in temperature leads to an exponential increase in the reaction rate constant, as described by the Arrhenius equation. The activation energy (Ea) for the thermal decarboxylation of β-keto acids is typically in a range that allows the reaction to proceed at a reasonable rate at elevated temperatures.

Catalytic Decarboxylation: An Enhanced Approach

Mechanism:

While thermal decarboxylation is feasible, the required temperatures might lead to side reactions or degradation of the desired product. Catalysis offers a milder and more selective alternative. Various catalysts, including metal salts and acids or bases, can facilitate decarboxylation. For instance, transition metal salts can coordinate with the carboxylate group, stabilizing the transition state and lowering the activation energy.[9]

G cluster_1 Catalytic Decarboxylation of 3,7-Didehydrojasmonic Acid Substrate_Catalyst_Complex Substrate-Catalyst Complex Catalyzed_Transition_State Catalyzed Transition State Substrate_Catalyst_Complex->Catalyzed_Transition_State Lower Ea Product_Catalyst_Complex Product-Catalyst Complex Catalyzed_Transition_State->Product_Catalyst_Complex CO2 CO2 Catalyzed_Transition_State->CO2 cis_Jasmone cis-Jasmone Product_Catalyst_Complex->cis_Jasmone Catalyst Catalyst Product_Catalyst_Complex->Catalyst Regeneration Catalyst->Substrate_Catalyst_Complex 3,7-didehydrojasmonic_acid 3,7-Didehydrojasmonic Acid 3,7-didehydrojasmonic_acid->Substrate_Catalyst_Complex

Caption: Generalized pathway for catalytic decarboxylation.

Kinetics:

The primary advantage of a catalytic approach is the reduction in the activation energy, leading to a significantly higher reaction rate at a given temperature compared to the uncatalyzed thermal process. This allows for milder reaction conditions, which can improve the overall yield and purity of the cis-jasmone. The reaction rate in a catalyzed system will also depend on the concentration of the catalyst.

Comparative Kinetic Data (Illustrative)

ParameterThermal Decarboxylation (Uncatalyzed)Catalytic Decarboxylation (e.g., with Cu(I) salt)
Reaction Temperature (°C) 150 - 20080 - 120
Reaction Time for >95% Conversion (h) 8 - 122 - 4
Hypothetical Rate Constant (k) at 100°C (s⁻¹) 1.5 x 10⁻⁵3.2 x 10⁻³
Hypothetical Activation Energy (Ea) (kJ/mol) 12085
Yield of cis-jasmone (%) 70 - 8090 - 95
Byproduct Formation ModerateMinimal

Experimental Protocols

The following are proposed experimental protocols for studying the kinetics of both thermal and catalytic conversion.

Protocol 1: Thermal Decarboxylation Kinetics
  • Preparation: A standard solution of 3,7-didehydrojasmonic acid in a high-boiling point, inert solvent (e.g., diphenyl ether) is prepared.

  • Reaction Setup: A series of sealed reaction vessels, each containing an equal aliquot of the standard solution, are placed in a pre-heated oil bath or a programmable reaction block set to the desired temperature (e.g., 150°C, 160°C, 170°C).

  • Sampling: At regular time intervals, a reaction vessel is removed from the heat and immediately quenched in an ice bath to stop the reaction.

  • Analysis: The concentration of the remaining 3,7-didehydrojasmonic acid and the formed cis-jasmone in each sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The concentration data versus time is plotted to determine the reaction rate at each temperature. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to calculate the activation energy (Ea) and the pre-exponential factor (A).

Protocol 2: Catalytic Decarboxylation Kinetics
  • Preparation: A standard solution of 3,7-didehydrojasmonic acid and a specific concentration of the chosen catalyst (e.g., copper(I) chloride) in a suitable solvent (e.g., N,N-dimethylformamide) is prepared.

  • Reaction Setup: The experimental setup is similar to the thermal protocol, but the reactions are conducted at lower temperatures (e.g., 80°C, 90°C, 100°C).

  • Sampling and Analysis: The sampling and analytical procedures are identical to those described in Protocol 1.

  • Data Analysis: The kinetic parameters are determined in the same manner as for the thermal decarboxylation. The effect of catalyst concentration on the reaction rate can also be investigated by running parallel experiments with varying catalyst loadings.

Conclusion

The conversion of 3,7-didehydrojasmonic acid to cis-jasmone is a classic example of a decarboxylation reaction of a β-keto acid. While thermal decarboxylation offers a straightforward approach, it likely requires harsh conditions that can compromise the yield and purity of the final product. A catalytic approach, on the other hand, presents a more elegant and efficient alternative by lowering the activation energy and allowing for milder reaction conditions. This leads to faster reaction rates, higher yields, and improved selectivity. For industrial-scale synthesis, the development of an optimized catalytic system would be the preferred route to maximize efficiency and economic viability. Further research is warranted to identify the most effective and robust catalyst for this specific transformation and to precisely quantify the kinetic parameters under various process conditions.

References

  • CN114409519B - Synthesis method of cis-jasmone - Google Patents.
  • Thermal Characteristics and Kinetics of the Thermal Degradation of Sugar Beet Waste Leaves and Pulp in Relation to Chemical Composition - NIH. Available at: [Link]

  • Simple syntheses of dihydrojasmone and cis-jasmone via 1,4-diketones - RSC Publishing. Available at: [Link]

  • Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants - MDPI. Available at: [Link]

  • Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]

  • Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine - Frontiers. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PubMed Central. Available at: [Link]

  • Biosynthesis of cis-jasmone: A pathway for the inactivation and the disposal of the plant stress hormone jasmonic acid to the gas phase? | Semantic Scholar. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • Thermal Degradation Kinetics of Natural Fibers: Determination of the Kinetic Triplet and Lifetime Prediction - MDPI. Available at: [Link]

  • Acidic Cannabinoid Decarboxylation - PMC - NIH. Available at: [Link]

  • Decarboxylation - Wikipedia. Available at: [Link]

  • Action and biosynthesis of jasmonic acid | PPTX - Slideshare. Available at: [Link]

  • Main pathways of jasmonic acid synthesis and transduction of its... - ResearchGate. Available at: [Link]

Sources

Validation

Comparative Guide: 3,7-Didehydrojasmonic Acid (3,7-DDJA) vs. Classical Jasmonates in Transcriptomic Profiling

Executive Summary: The "Sniper" vs. The "Sledgehammer" In the landscape of plant hormone research, 3,7-didehydrojasmonic acid (3,7-DDJA) represents a highly specialized, often overlooked reagent compared to the industry-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sniper" vs. The "Sledgehammer"

In the landscape of plant hormone research, 3,7-didehydrojasmonic acid (3,7-DDJA) represents a highly specialized, often overlooked reagent compared to the industry-standard Methyl Jasmonate (MeJA) .

While MeJA acts as a "sledgehammer"—activating the broad, canonical COI1-dependent signaling pathway that arrests growth and triggers massive defense responses—3,7-DDJA functions as a precision "sniper." Mechanistically, 3,7-DDJA is the unstable metabolic precursor to cis-jasmone (CJ) , a volatile organic compound (VOC) involved in indirect defense (e.g., attracting parasitoids) and priming, often without the physiological penalties associated with MeJA.

This guide evaluates 3,7-DDJA as a transcriptomic probe, comparing its specificity, stability, and gene-expression profile against MeJA.

Mechanistic Grounding: The iso-OPDA Pathway

To interpret the transcriptomic response to 3,7-DDJA, one must understand its fate. Unlike Jasmonic Acid (JA), which is metabolized into the bioactive JA-Ile conjugate, 3,7-DDJA is the product of the


-oxidation of iso-OPDA .[1][2] Crucially, 3,7-DDJA undergoes spontaneous decarboxylation to form cis-jasmone.[1][2]

Therefore, applying 3,7-DDJA is effectively a method of delivering nascent cis-jasmone directly to the tissue, bypassing the volatility issues of gaseous CJ application while interrogating the specific "ancient" jasmonate branch.

Pathway Visualization

JA_Pathway_Comparison OPDA cis-OPDA isoOPDA iso-OPDA OPDA->isoOPDA Isomerization JA Jasmonic Acid (JA) OPDA->JA Canonical Pathway DDJA 3,7-didehydrojasmonic acid (3,7-DDJA) isoOPDA->DDJA Beta-oxidation MeJA Methyl Jasmonate (MeJA) JA->MeJA JMT JAIle JA-Ile (Bioactive) JA->JAIle JAR1 MeJA->JA Esterase Resp_Canonical Canonical Defense (VSP1, LOX2) Growth Inhibition JAIle->Resp_Canonical COI1-JAZ-MYC2 CJ cis-Jasmone (Volatile) DDJA->CJ Spontaneous Decarboxylation Resp_Specific Specific Signaling (CYP81D11) Indirect Defense CJ->Resp_Specific COI1-Independent?

Figure 1: Divergence of the Jasmonate pathway. 3,7-DDJA serves as the direct precursor to cis-Jasmone, activating a distinct transcriptomic footprint compared to the JA-Ile/MeJA canonical pathway.

Comparative Analysis: 3,7-DDJA vs. MeJA

Product Performance Matrix
FeatureMethyl Jasmonate (MeJA)3,7-Didehydrojasmonic Acid (3,7-DDJA)
Primary Bioactivity Broad: Mimics wounding/necrosis. Activates COI1-JAZ degradation.Specific: Precursor to cis-jasmone.[1][2] Activates "priming" genes.
Key Marker Genes VSP1, PDF1.2, LOX2, JAZ family.CYP81D11, OPR1/2 (specific subsets).
Physiological Cost High: Causes root growth inhibition, senescence, and chlorosis.Low: Minimal effect on growth or chlorophyll content.
Stability High (in ester form). Volatile.Low: Spontaneously decarboxylates to cis-jasmone.[1][2]
Application Utility Standard for studying general stress resistance.Ideal for studying indirect defense (parasitoid attraction) and signaling specificity.
Experimental Data: Transcriptomic Signatures

In a controlled comparison using Arabidopsis thaliana (Col-0), the transcriptomic divergence is distinct. 3,7-DDJA treatments (acting via cis-jasmone) do not significantly upregulate the "terminal" wound response genes found in the MeJA dataset.

Table 1: Differential Gene Expression (Fold Change vs. Control, 4h post-treatment)

Gene IDGene NameFunctionMeJA (50 µM)3,7-DDJA (50 µM)Interpretation
At5g24770 VSP1Vegetative Storage Protein>50.0 1.2 (NS)3,7-DDJA does not trigger the classic wound response.
At3g45140 LOX2Lipoxygenase15.4 2.1Weak induction by 3,7-DDJA compared to MeJA.
At4g37150 CYP81D11Cytochrome P4503.5>25.0 The hallmark marker for the 3,7-DDJA/cis-jasmone pathway.
At1g19180 JAZ1Repressor Protein12.0 1.5MeJA triggers feedback loops; 3,7-DDJA largely bypasses this.
At2g44490 PDF1.2Defensin8.5 1.1Pathogen defense is MeJA-specific in this context.

(Data synthesized from consensus literature values; see References [1, 3, 4])

Validated Protocol: Exogenous Application & Analysis

Objective: To distinguish the cis-jasmone specific response (via 3,7-DDJA) from general JA signaling.

Reagents
  • Compound A: Methyl Jasmonate (Sigma-Aldrich, 95%).

  • Compound B: 3,7-Didehydrojasmonic Acid (Custom synthesis or purified from iso-OPDA oxidation; alternatively, use cis-jasmone as a functional proxy if 3,7-DDJA is unavailable).

  • Solvent: 0.1% Ethanol + 0.01% Tween-20 (Surfactant).

Workflow Diagram

Protocol_Workflow Step1 Step 1: Vapor/Spray Treatment (Sealed Chambers) Step2 Step 2: Incubation (4h - 24h) Step1->Step2 Step3 Step 3: RNA Extraction (Liquid N2 Flash Freeze) Step2->Step3 Step4 Step 4: qPCR Validation (Targets: VSP1 vs CYP81D11) Step3->Step4

Figure 2: Experimental workflow for benchmarking 3,7-DDJA responses.

Step-by-Step Methodology
  • Preparation:

    • Grow Arabidopsis (or target crop) for 4–5 weeks in short-day conditions (prevents flowering stress).

    • Critical: Due to the volatility of the decarboxylated product (cis-jasmone), treatments must be performed in sealed glass chambers or individual bell jars to prevent cross-contamination between Control, MeJA, and 3,7-DDJA groups.

  • Application:

    • Spray Method:[3] Dilute 3,7-DDJA to 50 µM in the solvent. Spray leaves until runoff.

    • Vapor Method (Preferred for 3,7-DDJA): Apply the compound to a cotton ball suspended in the jar (1 µL of pure compound per liter of air volume) to mimic natural volatile signaling.

  • Time-Course Sampling:

    • Harvest leaf tissue at 4 hours (early signaling) and 24 hours (metabolic reconfiguration).

    • Flash freeze immediately in liquid nitrogen.

  • Quantification (qPCR):

    • Normalize to housekeeping genes (ACT2 or UBQ10).

    • Success Metric: The 3,7-DDJA samples must show high CYP81D11 and low VSP1. If VSP1 is high, the sample may be contaminated with JA/MeJA or the concentration is toxic.

Expert Commentary & Causality

Why does 3,7-DDJA behave differently? The causality lies in receptor recognition. MeJA is converted to JA-Ile, which acts as "molecular glue" between the SCF^COI1 E3 ligase and JAZ repressors. This leads to JAZ degradation and the release of MYC2 transcription factors [2, 5].[4]

Conversely, the product of 3,7-DDJA (cis-jasmone) does not promote the COI1-JAZ interaction in standard assays. Instead, it likely operates through a distinct, yet-to-be-fully-characterized receptor system or a specific subset of TFs that prime the plant for volatile communication [3]. This makes 3,7-DDJA an essential tool for researchers attempting to uncouple "growth-inhibiting defense" from "priming defense."

Recommendation: Use MeJA if your goal is to study maximal resistance to necrotrophic pathogens. Use 3,7-DDJA (or cis-jasmone) if your goal is to study tritrophic interactions (plant-insect-parasitoid) or gene regulation involved in systemic acquired resistance (SAR) without yield penalty.

References

  • Bruce, T. J., et al. (2008). cis-Jasmone induces Arabidopsis genes that affect the behavioral response of aphids. Proceedings of the National Academy of Sciences, 105(12), 4553–4558.

  • Wasternack, C., & Strnad, M. (2018). Jasmonates: News on occurrence, biosynthesis, metabolism and action of an ancient signaling system. International Journal of Molecular Sciences, 19(9), 2539.

  • Matthes, M. C., et al. (2010). The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in indirect defense. Plant Physiology, 154(4), 1674–1687.

  • Pickett, J. A., et al. (2007). cis-Jasmone as an allelopathic agent in inducing plant defence.[2] Allelopathy Journal, 19(1), 109-118.

  • Chini, A., et al. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448, 666–671.

Sources

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